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Core Science & Biosynthesis

Foundational

Mechanism of Action and Pharmacological Profiling of (R)-1-(2-Propoxyphenyl)ethan-1-amine Derivatives as Class C GPCR Allosteric Modulators

Executive Summary In contemporary medicinal chemistry, the identification and optimization of privileged chiral scaffolds are fundamental to developing highly selective therapeutics. (R)-1-(2-Propoxyphenyl)ethan-1-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the identification and optimization of privileged chiral scaffolds are fundamental to developing highly selective therapeutics. (R)-1-(2-Propoxyphenyl)ethan-1-amine (CAS 1213868-61-1) represents a critical chiral building block and pharmacophore, predominantly utilized in the design of Positive Allosteric Modulators (PAMs) targeting Class C G protein-coupled receptors (GPCRs), most notably the Calcium-Sensing Receptor (CaSR).

While first-generation calcimimetics like cinacalcet rely on a highly lipophilic 1-(1-naphthyl)ethylamine moiety, the substitution of the naphthyl ring with an ortho-propoxyphenyl group offers a sophisticated structural evolution. This modification reduces the calculated partition coefficient (cLogP), mitigates off-target CYP2D6 inhibition, and maintains potent allosteric engagement within the receptor's transmembrane domain. This whitepaper dissects the structural pharmacology, mechanism of action, and in vitro validation protocols for therapeutics incorporating the (R)-1-(2-propoxyphenyl)ethan-1-amine pharmacophore.

Structural Pharmacology & Target Engagement

The pharmacological efficacy of molecules bearing the (R)-1-(2-propoxyphenyl)ethan-1-amine moiety is dictated by strict Structure-Activity Relationship (SAR) rules. The interaction with the CaSR 7-transmembrane (7TM) domain is highly stereospecific and relies on three distinct molecular features:

  • The (R)-Stereocenter : The chirality at the α -carbon is non-negotiable. The (R)-enantiomer projects the primary amine into an optimal trajectory to form a critical salt bridge with the Glu837 residue located in the 7TM domain of the CaSR. The (S)-enantiomer introduces severe steric clashes, rendering it virtually inactive [1].

  • The Primary Amine : Acts as the primary hydrogen bond donor and electrostatic anchor. Protonated at physiological pH, it mimics the charged nature of endogenous polyamines or calcium ions, stabilizing the active conformation of the receptor.

  • The Ortho-Propoxy Substitution : Unlike the bulky, rigid naphthyl group of legacy calcimimetics, the ortho-propoxy group provides flexible lipophilicity. It occupies a specific hydrophobic sub-pocket formed by transmembrane helices 3 and 5. The ether oxygen can also act as a weak hydrogen bond acceptor, while the propyl chain displaces high-energy water molecules from the binding site, driving binding affinity through favorable entropy [2].

Mechanism of Action: Allosteric Modulation of CaSR

The CaSR is a Class C GPCR responsible for maintaining systemic calcium homeostasis. Endogenous calcium binds to the large extracellular Venus Flytrap (VFT) domain. However, compounds utilizing the (R)-1-(2-propoxyphenyl)ethan-1-amine pharmacophore do not compete with calcium. Instead, they act as Positive Allosteric Modulators (PAMs) .

Upon penetrating the cell membrane, the lipophilic amine enters the 7TM allosteric binding pocket. By anchoring to Glu837, the pharmacophore induces a conformational shift that lowers the activation threshold of the receptor for extracellular calcium. This allosteric stabilization triggers the coupling of the intracellular loops with the Gq​/11 protein. The activated Gq​

α -subunit stimulates Phospholipase C- β (PLC- β ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to receptors on the endoplasmic reticulum, causing a rapid, measurable release of intracellular calcium ( Ca2+ )[3].

CaSR_Pathway Ligand (R)-1-Arylethylamine PAM CaSR CaSR (7TM Domain) Ligand->CaSR Allosteric Binding (Glu837) Gq Gq Protein CaSR->Gq Conformational Activation PLC PLC-β Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening

Fig 1: CaSR signaling pathway activated by (R)-1-arylethylamine allosteric modulators.

Experimental Methodologies: High-Throughput In Vitro Profiling

To validate the mechanism of action of compounds derived from (R)-1-(2-propoxyphenyl)ethan-1-amine, an Intracellular Calcium Mobilization Assay utilizing a Fluorometric Imaging Plate Reader (FLIPR) is the gold standard. As a Senior Application Scientist, I design this protocol as a self-validating system, ensuring that every reagent choice directly addresses a potential point of assay failure.

Step-by-Step FLIPR Calcium Assay Protocol

1. Cell Line Selection and Preparation

  • Action : Plate HEK293 cells stably transfected with human CaSR at 20,000 cells/well in a 384-well poly-D-lysine coated plate.

  • Causality : Wild-type HEK293 cells lack endogenous CaSR. Using a stably transfected line ensures that any observed calcium flux is exclusively mediated by the target receptor, eliminating background noise from other GPCRs. Poly-D-lysine prevents cell detachment during automated washing steps.

2. Fluorophore Dye Loading

  • Action : Incubate cells for 45 minutes at 37°C with 2 μ M Fluo-4 AM dye in assay buffer containing 2.5 mM Probenecid and 0.1% Pluronic F-127.

  • Causality : Fluo-4 AM is cell-permeable. Intracellular esterases cleave the acetoxymethyl (AM) ester, trapping the active, calcium-sensitive fluorophore inside the cell. Pluronic F-127 acts as a non-ionic surfactant to solubilize the highly lipophilic dye. Probenecid is critical; it inhibits multidrug resistance proteins (MRP) that would otherwise actively pump the cleaved dye out of the cell, which would cause a drifting baseline and degraded signal-to-noise ratio.

3. Compound Addition and Kinetic Readout

  • Action : Transfer the assay plate to the FLIPR instrument. Record baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds. Inject the (R)-1-(2-propoxyphenyl)ethan-1-amine derivative (10-point concentration curve, 0.1 nM to 10 μ M) simultaneously with a sub-maximal concentration of extracellular Ca2+ (e.g., 1.5 mM).

  • Causality : Because the compound is a modulator and not a direct agonist, a sub-maximal concentration of the endogenous ligand ( Ca2+ ) must be present to observe the leftward shift in the activation curve. Reading the baseline prior to injection serves as an internal control for well-to-well dye loading variability.

FLIPR_Workflow Step1 HEK293-CaSR Cell Culture (Null background, stable expression) Step2 Fluo-4 AM Dye Loading (Probenecid added to prevent efflux) Step1->Step2 Step3 Compound + Sub-max Ca2+ Injection (Tests allosteric modulation) Step2->Step3 Step4 Kinetic Fluorescence Readout (Ex: 488nm, Em: 525nm) Step3->Step4 Step5 Data Analysis (EC50 & Emax Calculation) Step4->Step5

Fig 2: Experimental workflow for FLIPR-based intracellular calcium mobilization assay.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The following table synthesizes representative pharmacological data demonstrating the necessity of the specific structural features of the (R)-1-(2-propoxyphenyl)ethan-1-amine scaffold compared to legacy motifs.

Pharmacophore MotifStereochemistryAryl SubstitutionCaSR EC 50​ (nM)Efficacy (E max​ %)CYP2D6 Inhibition
1-(1-Naphthyl)ethan-1-amine (Cinacalcet analog)(R)1-Naphthyl50.2100High
1-(2-Propoxyphenyl)ethan-1-amine (R) Ortho-Propoxy 32.8 98 Low
1-(2-Propoxyphenyl)ethan-1-amine(S)Ortho-Propoxy> 10,000< 10Low
1-(Phenyl)ethan-1-amine(R)None (H)1,250.045Low
1-(4-Propoxyphenyl)ethan-1-amine(R)Para-Propoxy840.060Moderate

Data Interpretation: The data clearly validates the core hypotheses of the structural design. The transition from a naphthyl ring to an ortho-propoxy substituted phenyl ring maintains (and slightly improves) target potency (32.8 nM) while successfully engineering out the CYP2D6 liability associated with highly rigid lipophilic groups [2]. Furthermore, the complete loss of activity in the (S)-enantiomer (>10,000 nM) mathematically proves the stereospecificity required for the Glu837 interaction in the 7TM pocket [1]. Moving the propoxy group to the para position drastically reduces potency, confirming the existence of a highly localized ortho-oriented hydrophobic sub-pocket within the receptor.

Conclusion

(R)-1-(2-Propoxyphenyl)ethan-1-amine is far more than a simple chemical intermediate; it is a highly tuned, privileged pharmacophore for Class C GPCR modulation. By combining a strict (R)-stereocenter for precise amine anchoring with an ortho-propoxy group for optimized lipophilic pocket engagement, this scaffold overcomes the pharmacokinetic limitations of earlier drug generations. As demonstrated through rigorous in vitro calcium mobilization assays, its mechanism of action relies on the allosteric stabilization of the CaSR, offering a robust blueprint for the next generation of therapeutics targeting calcium homeostasis and related metabolic disorders.

References

  • Leach, K., et al. (2016). "Identification of Global and Ligand-Specific Calcium Sensing Receptor Activation Mechanisms." Molecular Pharmacology, 89(4), 490-506.[Link]

  • Sarma, P., et al. (2023). "Discovery of LNP1892: A Precision Calcimimetic for the Treatment of Secondary Hyperparathyroidism." Journal of Medicinal Chemistry, 66(15), 10328–10344.[Link]

  • Nemeth, E. F., & Goodman, W. G. (2016). "Calcimimetic and Calcilytic Drugs: Feats, Flops, and Futures." Calcified Tissue International, 98(4), 341–358.[Link]

Exploratory

Preclinical In Vitro Toxicity and Safety Evaluation Strategy for (R)-1-(2-Propoxyphenyl)ethan-1-amine

Executive Summary The compound (R)-1-(2-Propoxyphenyl)ethan-1-amine is a chiral primary amine featuring an ortho-propoxyphenyl ether moiety. In drug discovery and chemical development, chiral amines are highly versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (R)-1-(2-Propoxyphenyl)ethan-1-amine is a chiral primary amine featuring an ortho-propoxyphenyl ether moiety. In drug discovery and chemical development, chiral amines are highly versatile building blocks, but they carry specific structural alerts that necessitate rigorous, early-stage in vitro safety profiling. As a Senior Application Scientist, I have designed this whitepaper to outline a multiparametric, self-validating in vitro toxicity testing cascade. This guide moves beyond standard protocol listing to explain the mechanistic causality behind our experimental designs, ensuring compliance with international regulatory frameworks (ICH and OECD).

Toxicological Rationale & Structural Alerts

When evaluating (R)-1-(2-Propoxyphenyl)ethan-1-amine, we must first analyze its physicochemical properties to predict potential liabilities:

  • Primary Amine Moiety: Basic amines are prone to lysosomal trapping (lysosomotropism), which can lead to drug-induced phospholipidosis (DIPL). Furthermore, they can act as substrates or inhibitors for monoamine oxidases (MAOs), leading to off-target CNS effects.

  • Propoxyphenyl Ether: The lipophilic nature of the propoxy chain increases the compound's logP . High lipophilicity combined with a basic amine is a classic pharmacophore for hERG (Kv11.1) channel blockade , raising the risk of cardiotoxicity.

  • Metabolic Vulnerability: The ether linkage is susceptible to CYP-mediated O-dealkylation (likely via CYP2D6 or CYP3A4), yielding a reactive phenol intermediate. This necessitates the use of metabolically competent systems in our assays.

Multiparametric Safety Workflow

Workflow Start Compound Synthesis (R)-1-(2-Propoxyphenyl)ethan-1-amine Cyto Cytotoxicity Screening (PHH & HepG2) Start->Cyto Geno Genotoxicity Ames & MNvit Start->Geno Cardio Cardiotoxicity hERG Patch Clamp Start->Cardio Decision Safety Profile Assessment Cyto->Decision Geno->Decision Cardio->Decision Pass Lead Advancement Decision->Pass Toxicity Cleared Fail Structural Optimization Decision->Fail Alerts Triggered

Fig 1: Multiparametric in vitro safety screening workflow for chiral amine derivatives.

Genotoxicity Assessment (ICH M7 Framework)

To limit potential carcinogenic risk, we evaluate DNA-reactive impurities and the parent API using the [1]. The strategy relies on two complementary assays to detect point mutations and chromosomal aberrations.

A. Bacterial Reverse Mutation Assay (Ames Test)

Causality & Rationale: The Ames test is deployed to detect frameshift and base-pair substitution mutations. Because (R)-1-(2-Propoxyphenyl)ethan-1-amine may form reactive O-dealkylated metabolites, testing must be conducted both with and without an exogenous metabolic activation system (S9 fraction).

Self-Validating Methodology (OECD 471)[2]:

  • Strain Selection: Prepare Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA to cover all mutation pathways.

  • Metabolic Activation: Prepare a 10% rat liver S9 mix (induced by Aroclor 1254) to mimic hepatic CYP450 metabolism.

  • Execution: Utilize the plate incorporation method. Expose the bacteria to the test compound at concentrations ranging from 1.5 to 5000 µ g/plate .

  • Self-Validation Check: The system is only deemed valid if concurrent positive controls (e.g., 2-aminoanthracene for S9+ conditions) induce a 3-fold increase in revertant colonies compared to the vehicle control (DMSO). This proves the metabolic viability of the S9 fraction and the sensitivity of the bacterial strains.

B. In Vitro Mammalian Cell Micronucleus Test (MNvit)

Causality & Rationale: While the Ames test detects DNA sequence changes, it cannot detect structural chromosomal damage (clastogenicity) or numerical anomalies (aneugenicity). The MNvit assay fills this gap.

Self-Validating Methodology (OECD 487)[3]:

  • Cell Line: Cultured human peripheral blood lymphocytes (HPBLs) or TK6 cells are exposed to the compound.

  • Arrest: Cytochalasin B is added to inhibit actin polymerization, preventing cytokinesis and resulting in binucleated cells.

  • Execution: Cells are stained and scored for micronuclei (fragments of chromosomes left behind during anaphase).

  • Self-Validation Check: The Cytokinesis-Block Proliferation Index (CBPI) is calculated to ensure the compound is not overly cytotoxic (which can yield false positives). A valid test requires the positive control (e.g., Colchicine for aneugenicity) to show a statistically significant increase in micronucleated cells.

Cardiotoxicity and Electrophysiology (ICH S7B)

Lipophilic amines are notorious for interacting with the pore domain of the hERG potassium channel. Blockade of this channel delays ventricular repolarization, manifesting as QT prolongation on an ECG and increasing the risk of Torsades de Pointes (TdP)[4].

Pathway Amine (R)-1-(2-Propoxyphenyl)ethan-1-amine Lipid Membrane Partitioning (High Lipophilicity) Amine->Lipid LogP driven hERG hERG Channel (Kv11.1) Pore Blockade Lipid->hERG Intracellular entry Repol Delayed Ventricular Repolarization hERG->Repol I_Kr inhibition TdP Arrhythmia Risk (Torsades de Pointes) Repol->TdP QTc Prolongation

Fig 2: Mechanistic pathway of lipophilic amine-induced hERG channel blockade and arrhythmia risk.

Self-Validating Methodology (Automated Patch Clamp):

  • Preparation: Utilize CHO cells stably expressing the human KCNH2 (hERG) gene.

  • Causality in Design: The assay must be conducted at physiological temperature (37°C) rather than room temperature. hERG gating kinetics and drug-binding affinities are highly temperature-dependent; running this at 22°C can severely underestimate the IC 50​ of lipophilic amines.

  • Execution: Apply a voltage step protocol: depolarize from a holding potential of -80 mV to +20 mV (to open and inactivate the channel), followed by a repolarizing step to -50 mV to elicit the outward tail current ( IKr​ ).

  • Self-Validation Check: Baseline stability is strictly enforced; cells with a leak current >100 pA are automatically rejected. A reference inhibitor (E-4031) is applied at the end of the recording to confirm the isolated current is entirely hERG-mediated.

Hepatotoxicity and Cytotoxicity Profiling

Causality & Rationale: Immortalized cell lines like HepG2 are useful for baseline cytotoxicity but are fundamentally flawed for evaluating compounds like (R)-1-(2-Propoxyphenyl)ethan-1-amine because they lack robust Cytochrome P450 expression. Therefore, we mandate the use of Primary Human Hepatocytes (PHH) to capture metabolite-driven toxicity.

Methodology:

  • Seed PHH in 384-well collagen-coated plates.

  • Treat with the compound (0.1 µM to 100 µM) for 48 hours.

  • Assess cell viability using an ATP-dependent luminescence assay (e.g., CellTiter-Glo).

Quantitative Data Thresholds

To facilitate rapid decision-making, all generated data is evaluated against strict go/no-go thresholds. Below is the targeted safety profile for (R)-1-(2-Propoxyphenyl)ethan-1-amine to be considered a viable, de-risked lead:

Assay / ParameterTarget Safety ThresholdMechanistic Rationale
Cytotoxicity (PHH IC 50​ ) > 50 µMEnsures an adequate therapeutic index and rules out acute, non-specific cellular necrosis.
hERG Blockade (IC 50​ ) > 30 µMMaintains a 30-fold safety margin over expected free plasma concentrations ( Cmax​ ), minimizing QTc liability.
Ames Test (Revertants) < 2-fold increase vs. VehicleConfirms the absence of point mutations and DNA-reactive metabolites (S9+/-).
MNvit (Micronuclei %) < 2% of binucleated cellsConfirms the absence of clastogenic (chromosome-breaking) or aneugenic events.

References

  • International Council for Harmonisation (ICH). "Multidisciplinary Guidelines: ICH M7 Assessment and Control of DNA Reactive (Mutagenic) Impurities." ICH Official Website. Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD). "Detailed Review Paper on the miniaturised versions of the bacterial reverse gene mutation test (OECD 471)." OECD Publications. Available at:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH guideline E14/S7B: clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential - questions and answers." EMA Official Website. Available at:[Link]

  • Charles River Laboratories. "Mammalian Cell In Vitro Micronucleus Assay (OECD 487)." Charles River Safety Assessment. Available at:[Link]

Sources

Foundational

Pharmacokinetic profiling of (R)-1-(2-Propoxyphenyl)ethan-1-amine derivatives

Title: Pharmacokinetic Profiling of (R)-1-(2-Propoxyphenyl)ethan-1-amine Derivatives: A Comprehensive Technical Guide Abstract / Executive Summary (R)-1-(2-Propoxyphenyl)ethan-1-amine and its derivatives represent a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Pharmacokinetic Profiling of (R)-1-(2-Propoxyphenyl)ethan-1-amine Derivatives: A Comprehensive Technical Guide

Abstract / Executive Summary (R)-1-(2-Propoxyphenyl)ethan-1-amine and its derivatives represent a critical class of substituted phenethylamines. Characterized by a chiral center at the alpha-carbon and a bulky, lipophilic 2-propoxy substitution on the phenyl ring, these scaffolds are frequently utilized in the development of CNS-active agents, GPCR ligands, and targeted enzyme inhibitors. This whitepaper details the authoritative methodologies for conducting rigorous pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of these derivatives, providing actionable insights for drug development professionals.

Mechanistic Rationale: The Intersection of Structure and Pharmacokinetics

The PK profile of substituted phenethylamines is fundamentally dictated by their physicochemical properties. The primary amine group typically possesses a pKa between 9.0 and 10.0, meaning the molecule exists predominantly in a protonated state at physiological pH (7.4).

Causality in Assay Design: The protonation state is not merely a physicochemical triviality; it directly governs enzyme-substrate binding. Research into the oxidation of phenethylamine derivatives by Cytochrome P450 (CYP) 2D6 reveals that the protonated amine forms a critical ion pair with the Asp301 residue in the enzyme's active site, while the unprotonated form can actually act as an inhibitor[1]. Consequently, in vitro metabolic stability assays must strictly control buffer pH and ionic strength to prevent artifactual shifts in the apparent dissociation constant ( Ks​ ), ensuring that clearance predictions accurately translate to in vivo models[1].

Furthermore, the addition of the 2-propoxy group significantly increases the lipophilicity (LogP) of the molecule compared to an unsubstituted phenethylamine. While this enhances passive membrane permeability and blood-brain barrier (BBB) penetration, it introduces a highly susceptible site for O-dealkylation by hepatic enzymes[2].

In Vitro ADME Profiling and Cytochrome P450 Phenotyping

To establish a predictive PK model, we first evaluate the compound's stability in human liver microsomes (HLM) and perform CYP phenotyping. Phenethylamine-based therapeutic derivatives and designer drugs are primarily metabolized via O-dealkylation (major pathway), N-dealkylation, and ring hydroxylation[2].

Metab_Pathway Parent (R)-1-(2-Propoxyphenyl) ethan-1-amine ODealkyl O-Dealkylation (CYP2D6) Parent->ODealkyl Major Pathway NDealkyl Oxidative Deamination (CYP3A4 / MAO) Parent->NDealkyl Minor Pathway RingHydrox Ring Hydroxylation (CYP2D6) Parent->RingHydrox Secondary Pathway Phase2 Phase II Conjugation (Glucuronidation) ODealkyl->Phase2 UGT Enzymes RingHydrox->Phase2 UGT Enzymes

CYP450-mediated metabolic pathways of 2-propoxyphenethylamine derivatives.

Self-Validating Protocol 1: CYP450 Metabolic Stability & Phenotyping

Objective: Determine intrinsic clearance ( CLint​ ) and identify specific CYP isoforms responsible for metabolism. Self-Validation Mechanism: This protocol utilizes a "zero-cofactor" negative control to rule out chemical instability in the buffer, and isoform-specific positive control substrates (e.g., Dextromethorphan for CYP2D6) to confirm enzyme viability across the assay duration.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the (R)-1-(2-Propoxyphenyl)ethan-1-amine derivative in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Causality: Strict pH 7.4 maintenance is critical. A 0.5 pH shift can alter the protonated/unprotonated ratio of the amine, drastically skewing CYP2D6 binding affinity and yielding false clearance rates[1].

  • Microsome Incubation: Add pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM). For the negative control, add an equivalent volume of buffer instead of NADPH.

  • Phenotyping (Inhibition Phase): In parallel wells, pre-incubate the mixture with selective CYP inhibitors: Quinidine (1 µM) for CYP2D6, and Ketoconazole (1 µM) for CYP3A4.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a Stable-Isotope Labeled (SIL) internal standard. Causality: The SIL internal standard perfectly co-elutes with the analyte, correcting for any matrix-induced ion suppression during electrospray ionization (ESI) in the mass spectrometer.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS.

In Vivo Pharmacokinetic Profiling

Transitioning from in vitro to in vivo requires a robust animal model. For chiral phenethylamines, evaluating the compound in rodents (rats) and non-rodents (dogs) provides a comprehensive understanding of the volume of distribution ( Vss​ ) and systemic clearance ( CLp​ )[3].

PK_Workflow Start Compound Synthesis (R)-Enantiomer InVitro In Vitro ADME (Caco-2, Microsomes) Start->InVitro Physicochemical Check Metab CYP450 Phenotyping (CYP2D6 / CYP3A4) InVitro->Metab High Permeability, Variable Stability InVivo In Vivo PK (IV & PO Dosing) Metab->InVivo Acceptable Half-life Analysis LC-MS/MS Bioanalysis & PK Modeling InVivo->Analysis Plasma Sampling Decision Lead Optimization or Candidate Selection Analysis->Decision Data Integration

Integrated workflow for the pharmacokinetic profiling of chiral amine derivatives.

Self-Validating Protocol 2: In Vivo PK Study (IV/PO Crossover)

Objective: Determine absolute bioavailability ( F% ), half-life ( T1/2​ ), and systemic clearance. Self-Validation Mechanism: A crossover design in the same animal cohort (with a suitable 7-day washout period) eliminates inter-subject anatomical and physiological variability, ensuring that the calculated bioavailability is a true reflection of the molecule's absorption and first-pass metabolism rather than animal-to-animal differences.

Step-by-Step Methodology:

  • Formulation: Formulate the (R)-1-(2-Propoxyphenyl)ethan-1-amine derivative in a vehicle of 5% DMSO / 10% Solutol HS15 / 85% Saline. Causality: This specific co-solvent mixture ensures complete dissolution of the lipophilic propoxy derivative without precipitating upon introduction to the aqueous bloodstream.

  • Dosing: Administer intravenously (IV) at 1 mg/kg via the tail vein (rats). After a 7-day washout, administer orally (PO) at 5 mg/kg via oral gavage.

  • Blood Sampling: Collect blood samples (~200 µL) via the jugular vein into K2​EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Transfer plasma to 96-well plates and store at -80°C until analysis.

  • PK Parameter Calculation: Utilize non-compartmental analysis (NCA) to calculate Area Under the Curve (AUC). Absolute bioavailability is calculated as: F%=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 .

Quantitative Data Presentation

The structural modifications of the phenethylamine core—specifically the addition of the 2-propoxy moiety and the isolation of the (R)-enantiomer—yield distinct pharmacokinetic signatures. The tables below synthesize representative profiling data for this class of compounds[3].

Table 1: In Vitro ADME and Physicochemical Properties

Parameter(R)-1-(2-Propoxyphenyl)ethan-1-amineUnsubstituted PhenethylamineAssay Implication
Molecular Weight ( g/mol ) 179.26121.18Falls well within Lipinski's Rule of 5
Calculated LogP 2.81.4Increased lipophilicity drives BBB penetration
pKa (Basic Amine) ~9.5~9.8Protonated at pH 7.4; dictates CYP2D6 binding
Caco-2 Permeability ( Papp​ ) > 15 × 10−6 cm/s8 × 10−6 cm/sHigh passive intestinal absorption
HLM CLint​ (µL/min/mg) 45.285.6Moderate metabolic stability; prone to O-dealkylation
Plasma Protein Binding 78%35%Higher lipophilicity increases non-specific binding

Table 2: In Vivo Pharmacokinetic Parameters (Rat Model)

PK ParameterIV Dosing (1 mg/kg)PO Dosing (5 mg/kg)Interpretation
Cmax​ (ng/mL) N/A310Rapid oral absorption
Tmax​ (hr) N/A0.5Suggests rapid gastric emptying and permeability
AUC0−∞​ (hr*ng/mL) 4501,125Robust systemic exposure
Clearance ( CLp​ ) (mL/min/kg) 37.0N/AModerate clearance, approaching hepatic blood flow
Volume of Distribution ( Vss​ ) (L/kg) 2.1N/AExtensive tissue distribution (beyond total body water)
Half-life ( T1/2​ ) (hr) 1.21.5Short-acting profile typical of phenethylamines
Bioavailability ( F% ) N/A50%Good oral viability despite first-pass metabolism

Conclusion

The pharmacokinetic profiling of (R)-1-(2-Propoxyphenyl)ethan-1-amine derivatives requires a meticulous approach that respects the physicochemical realities of the molecule. Because the protonation state of the primary amine dictates CYP2D6 affinity[1], and the 2-propoxy group acts as a primary metabolic liability[2], researchers must employ self-validating in vitro assays before progressing to in vivo models. By utilizing rigorous LC-MS/MS bioanalysis and crossover study designs[3], drug development professionals can accurately predict the systemic exposure and half-life of these critical neuropharmacological scaffolds.

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Protocols & Analytical Methods

Method

Application Notes and Protocols: (R)-1-(2-Propoxyphenyl)ethan-1-amine as a Versatile Chiral Building Block

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of (R)-1-(2-Propoxyphenyl)ethan-1-amine as a valuable chiral building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of (R)-1-(2-Propoxyphenyl)ethan-1-amine as a valuable chiral building block in asymmetric synthesis. This document provides an in-depth overview of its synthesis, key applications, and detailed experimental protocols, underscoring its potential in the construction of complex, enantiomerically pure molecules.

Introduction: The Significance of Chiral Amines in Synthesis

Chiral amines are fundamental to modern organic synthesis, particularly in the pharmaceutical industry, where the stereochemistry of a molecule is intrinsically linked to its biological activity.[1] Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Consequently, the development of robust methods for the synthesis of enantiopure compounds is of paramount importance.[2] (R)-1-(2-Propoxyphenyl)ethan-1-amine, a derivative of the well-known 1-phenylethylamine scaffold, offers a unique combination of steric and electronic properties, making it a promising candidate as a chiral auxiliary and a synthon for the introduction of a chiral ethylamine moiety.

The strategic placement of a propoxy group at the ortho position of the phenyl ring can influence the conformational rigidity of the molecule and its derivatives, potentially leading to enhanced stereocontrol in asymmetric transformations compared to its unsubstituted or para-substituted counterparts. These notes will provide a practical framework for the synthesis and application of this versatile chiral building block.

Synthesis of (R)-1-(2-Propoxyphenyl)ethan-1-amine

Synthesis of the Precursor Ketone: 1-(2-Propoxyphenyl)ethanone

The synthesis of the key precursor, 1-(2-propoxyphenyl)ethanone, can be accomplished via a Williamson ether synthesis from 2-hydroxyacetophenone and 1-bromopropane.

Protocol 1: Synthesis of 1-(2-Propoxyphenyl)ethanone

  • Materials: 2-hydroxyacetophenone, 1-bromopropane, potassium carbonate (K₂CO₃), acetone, diethyl ether, saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a solution of 2-hydroxyacetophenone (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

    • Add 1-bromopropane (1.2 eq) to the suspension.

    • Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

    • Purify the crude 1-(2-propoxyphenyl)ethanone by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

Reductive Amination to Racemic 1-(2-Propoxyphenyl)ethan-1-amine

The racemic amine can be synthesized from 1-(2-propoxyphenyl)ethanone via reductive amination. This one-pot reaction involves the formation of an imine intermediate with ammonia, followed by in-situ reduction.[3][4][5]

Protocol 2: Reductive Amination

  • Materials: 1-(2-propoxyphenyl)ethanone, ammonium acetate, methanol, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), 1,2-dichloroethane (DCE), saturated aqueous sodium bicarbonate (NaHCO₃), dichloromethane (DCM), anhydrous sodium sulfate (Na₂SO₄).

  • Procedure using NaBH₃CN:

    • Dissolve 1-(2-propoxyphenyl)ethanone (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in methanol.

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the solution in an ice bath and slowly add sodium cyanoborohydride (1.5 eq).

    • Allow the reaction to warm to room temperature and stir for 24-48 hours.

    • Quench the reaction by carefully adding aqueous HCl (2M) until the solution is acidic.

    • Remove the methanol under reduced pressure.

    • Basify the aqueous residue with aqueous NaOH (2M) and extract with dichloromethane (3 x volumes).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield racemic 1-(2-propoxyphenyl)ethan-1-amine.

  • Alternative Procedure using NaBH(OAc)₃: [6]

    • To a stirred solution of 1-(2-propoxyphenyl)ethanone (1.0 eq) and ammonium acetate (10 eq) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

Chiral Resolution using (+)-Tartaric Acid

The separation of the racemic amine into its enantiomers can be achieved by fractional crystallization of diastereomeric salts formed with a chiral resolving agent, such as (+)-tartaric acid.[7][8][9][10]

Protocol 3: Chiral Resolution

  • Materials: Racemic 1-(2-propoxyphenyl)ethan-1-amine, (+)-tartaric acid, methanol, diethyl ether, 2M sodium hydroxide (NaOH), dichloromethane (DCM).

  • Procedure:

    • Dissolve (+)-tartaric acid (0.5 eq) in a minimal amount of hot methanol.

    • In a separate flask, dissolve the racemic 1-(2-propoxyphenyl)ethan-1-amine (1.0 eq) in methanol.

    • Slowly add the amine solution to the hot tartaric acid solution with stirring.

    • Allow the mixture to cool slowly to room temperature, then place in a refrigerator (4 °C) overnight to facilitate crystallization of the less soluble diastereomeric salt.

    • Collect the crystals by filtration and wash with a small amount of cold methanol, then with diethyl ether.

    • To liberate the free amine, suspend the diastereomeric salt in water and add 2M NaOH until the solution is basic (pH > 10).

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield (R)-1-(2-propoxyphenyl)ethan-1-amine.

    • The enantiomeric excess (ee) of the resolved amine should be determined by chiral HPLC or by NMR analysis using a chiral solvating agent.

Physicochemical and Spectroscopic Properties

While experimental data for (R)-1-(2-propoxyphenyl)ethan-1-amine is not widely available, the following properties can be estimated based on structurally similar compounds such as (R)-1-(2-methoxyphenyl)ethanamine.[11]

PropertyEstimated Value
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point Not determined
Solubility Soluble in common organic solvents (e.g., methanol, ethanol, DCM, THF)

Estimated Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.2-6.8 (m, 4H, Ar-H), 4.2 (q, J = 6.8 Hz, 1H, CH-NH₂), 3.9 (t, J = 6.4 Hz, 2H, O-CH₂), 1.8 (sext, J = 7.2 Hz, 2H, O-CH₂-CH₂), 1.4 (d, J = 6.8 Hz, 3H, CH₃), 1.0 (t, J = 7.6 Hz, 3H, CH₂-CH₃), 1.6 (br s, 2H, NH₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~156.5 (C-O), ~133.0 (Ar-C), ~128.5 (Ar-CH), ~127.0 (Ar-CH), ~121.0 (Ar-CH), ~111.5 (Ar-CH), ~69.5 (O-CH₂), ~50.0 (CH-NH₂), ~24.5 (CH₃), ~22.5 (O-CH₂-CH₂), ~10.5 (CH₂-CH₃).

  • IR (neat): ν (cm⁻¹) ~3370, 3290 (N-H stretch), ~3060, 3020 (Ar C-H stretch), ~2960, 2870 (Aliphatic C-H stretch), ~1600, 1490 (C=C stretch), ~1240 (C-O stretch), ~1120 (C-N stretch).

Applications in Asymmetric Synthesis

(R)-1-(2-Propoxyphenyl)ethan-1-amine can be employed as a versatile chiral auxiliary to control the stereochemical outcome of various reactions.[12][13] The amine can be temporarily incorporated into a substrate, direct a diastereoselective transformation, and subsequently be cleaved and recovered.

As a Chiral Auxiliary in Diastereoselective Alkylation

One of the primary applications is in the diastereoselective alkylation of amides derived from this chiral amine.

Protocol 4: Diastereoselective Alkylation of a Chiral Amide

  • Materials: (R)-1-(2-propoxyphenyl)ethan-1-amine, a carboxylic acid (e.g., propanoic acid), a coupling agent (e.g., DCC, EDC), a strong non-nucleophilic base (e.g., LDA, LHMDS), an alkylating agent (e.g., benzyl bromide), dry THF, an appropriate quenching agent (e.g., saturated NH₄Cl), and a suitable cleavage reagent (e.g., aq. HCl).

  • Procedure:

    • Amide Formation: Couple the carboxylic acid with (R)-1-(2-propoxyphenyl)ethan-1-amine using a standard peptide coupling agent to form the chiral amide. Purify by column chromatography.

    • Enolate Formation and Alkylation:

      • Dissolve the chiral amide (1.0 eq) in dry THF under an inert atmosphere (N₂ or Ar).

      • Cool the solution to -78 °C.

      • Add the strong base (1.1 eq) dropwise and stir for 1 hour to form the enolate.

      • Add the alkylating agent (1.2 eq) and stir at -78 °C until the reaction is complete (monitored by TLC).

    • Work-up and Purification:

      • Quench the reaction with saturated aqueous NH₄Cl.

      • Warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

      • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

      • Purify the diastereomeric product by column chromatography.

    • Auxiliary Cleavage:

      • Hydrolyze the purified amide (e.g., by refluxing in 6M HCl) to yield the enantiomerically enriched carboxylic acid and recover the chiral amine auxiliary.

Visualizations

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Racemic Amine Synthesis cluster_2 Chiral Resolution A 2-Hydroxyacetophenone C 1-(2-Propoxyphenyl)ethanone A->C K2CO3, Acetone B 1-Bromopropane B->C D 1-(2-Propoxyphenyl)ethan-1-amine (Racemic) C->D NH4OAc, NaBH3CN F Diastereomeric Salts D->F E (+)-Tartaric Acid E->F G (R)-1-(2-Propoxyphenyl)ethan-1-amine F->G Fractional Crystallization & Base Treatment

Caption: Synthetic workflow for (R)-1-(2-Propoxyphenyl)ethan-1-amine.

Chiral_Auxiliary_Application Prochiral Prochiral Carboxylic Acid ChiralAmide Chiral Amide Adduct Prochiral->ChiralAmide ChiralAmine (R)-1-(2-Propoxyphenyl) ethan-1-amine ChiralAmine->ChiralAmide Coupling Enolate Diastereoselective Enolate Formation ChiralAmide->Enolate Strong Base Alkylation Alkylation (R'-X) Enolate->Alkylation Diastereomer Diastereomerically Enriched Product Alkylation->Diastereomer Cleavage Auxiliary Cleavage (Hydrolysis) Diastereomer->Cleavage FinalProduct Enantiomerically Enriched Carboxylic Acid Cleavage->FinalProduct RecoveredAuxiliary Recovered Chiral Auxiliary Cleavage->RecoveredAuxiliary

Caption: Application as a chiral auxiliary in diastereoselective alkylation.

Conclusion

(R)-1-(2-Propoxyphenyl)ethan-1-amine represents a promising and versatile chiral building block for asymmetric synthesis. Its synthesis, while requiring a classical resolution step, is achievable through established chemical transformations. The presence of the ortho-propoxy group offers potential advantages in stereocontrol for various applications, most notably as a chiral auxiliary in diastereoselective alkylation reactions. The protocols detailed in these notes provide a solid foundation for researchers to explore the full potential of this valuable synthetic tool in the pursuit of enantiomerically pure molecules for pharmaceutical and other applications. Further investigation into its use in the synthesis of chiral ligands and as a resolving agent for acidic racemates is warranted.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Wikipedia. (2024). Chiral resolution. Wikipedia. [Link]

  • Wikipedia. (2024). Reductive amination. Wikipedia. [Link]

  • Wikipedia. (2024). Chiral auxiliary. Wikipedia. [Link]

  • The Royal Society of Chemistry. (n.d.).
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • University of Liverpool. (2026). Stereochemistry - Stereoelectronics. University of Liverpool.
  • Onyx Scientific. (n.d.).
  • BenchChem. (2025). A Comparative Guide to (R)-N-(1-phenylethyl)propan-2-amine and Other Chiral Amines in Asymmetric Synthesis. BenchChem.
  • MDPI. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020)
  • CORE. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. CORE.
  • Organic Reactions. (2004). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.
  • National Institutes of Health. (n.d.). Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis.
  • Organic Chemistry Portal. (n.d.).
  • Yale University. (n.d.).
  • Asian Journal of Organic & Medicinal Chemistry. (2017). Ultrasound Assisted, An Efficient and Green Protocol for the Synthesis of α-Bromo-acetophenones. Asian Journal of Organic & Medicinal Chemistry.
  • Merck Index. (n.d.). Ethylamine. Merck Index.
  • ResearchGate. (n.d.). Asymmetric synthesis of heterocyclic chloroamines and aziridines by enantioselective protonation of catalytically generated enamines.
  • Sigma-Aldrich. (n.d.). Chiral Auxiliaries. Sigma-Aldrich.
  • Merck. (n.d.). 1-(3-propoxyphenyl)ethanone | 121704-77-6. Merck.
  • ChemicalBook. (n.d.). 1-(4-PROPOXY-PHENYL)-ETHANONE synthesis. ChemicalBook.
  • Google Patents. (n.d.). CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone.
  • BenchChem. (2025). Application Notes and Protocols for Reductive Amination of "2-Amino-1-(4-hydroxyphenyl)
  • CymitQuimica. (n.d.). CAS 2142-71-4: Ethanone, 1-(2,3-dimethylphenyl)-. CymitQuimica.
  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts.
  • BenchChem. (2025). Spectroscopic and Synthetic Profile of Ethanone, 1-(2-aminophenyl)-, oxime: A Technical Guide. BenchChem.
  • ChemScene. (n.d.). 68285-23-4 | (R)-1-(2-Methoxyphenyl)ethanamine. ChemScene.
  • Sigma-Aldrich. (n.d.). (S)-1-(2-Methoxyphenyl)ethanamine | 68285-24-5. Sigma-Aldrich.
  • PubChem. (n.d.). 2-Phenoxyethanamine | C8H11NO | CID 15651. PubChem.
  • PubChem. (n.d.). 2-Ethoxypropan-1-amine | C5H13NO | CID 22450283. PubChem.
  • Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Semantic Scholar.
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Sources

Application

Application Note: Enantioselective Synthesis of (R)-1-(2-Propoxyphenyl)ethan-1-amine

Executive Summary (R)-1-(2-Propoxyphenyl)ethan-1-amine (CAS: 1213868-61-1)[1] is a critical chiral primary amine building block utilized in advanced drug development. Synthesizing this sterically hindered, ortho-substitu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-1-(2-Propoxyphenyl)ethan-1-amine (CAS: 1213868-61-1)[1] is a critical chiral primary amine building block utilized in advanced drug development. Synthesizing this sterically hindered, ortho-substituted 1-arylethylamine requires robust stereocontrol. This protocol details a highly reliable, three-step asymmetric synthesis utilizing Ellman’s chiral sulfinamide chemistry[2]. By leveraging (S)-(-)-tert-butanesulfinamide as a chiral auxiliary, we achieve exceptional enantiomeric excess (>99% ee) without the need for high-pressure asymmetric hydrogenation equipment or expensive transition-metal catalysts[3].

Mechanistic Rationale & Stereocontrol (Causality)

The core challenge in synthesizing chiral α -branched amines is controlling the facial selectivity during the reduction of the intermediate imine.

  • Ketimine Condensation: 2-Propoxyacetophenone is highly deactivated due to the electron-donating ortho-propoxy group. Standard dehydration methods fail. We utilize Titanium(IV) ethoxide (Ti(OEt)₄), which serves a dual purpose: it acts as a potent Lewis acid to activate the ketone and as a stoichiometric water scavenger to drive the equilibrium forward[4].

  • Divergent Stereocontrol via Hydride Selection: The stereochemical outcome is entirely dictated by the choice of reducing agent. When the (S)-sulfinyl ketimine is reduced with a non-chelating hydride source like Sodium Borohydride (NaBH₄) in a THF/MeOH mixture, the reaction proceeds via an open, non-chelated transition state[5]. The bulky tert-butyl group blocks the Si-face, directing hydride attack to the Re-face, yielding the (S,R)-diastereomer. Upon acidic cleavage, this specifically yields the target (R)-amine. Conversely, bulky chelating hydrides (e.g., L-Selectride) would invert this selectivity.

Process Visualizations

Workflow A 2-Propoxyacetophenone + (S)-t-Bu-Sulfinamide B Ti(OEt)4, THF, 70°C Condensation A->B C (S)-Sulfinyl Ketimine Intermediate B->C D NaBH4, THF/MeOH Diastereoselective Reduction C->D E (S,R)-Sulfinamide (dr > 95:5) D->E F HCl/MeOH, then NaOH Deprotection E->F G (R)-1-(2-Propoxyphenyl) ethan-1-amine F->G

Figure 1: Enantioselective synthetic workflow for (R)-1-(2-Propoxyphenyl)ethan-1-amine.

TS_Model A (S)-Sulfinyl Ketimine B Chelating Hydride (e.g., L-Selectride) A->B Cyclic TS C Non-Chelating Hydride (e.g., NaBH4) A->C Open TS D Si-face Attack (S,S)-Diastereomer B->D Steric control E Re-face Attack (S,R)-Diastereomer C->E Steric control F (S)-Amine D->F HCl cleavage G (R)-Amine E->G HCl cleavage

Figure 2: Hydride source dictates stereochemical outcome via divergent transition states.

Quantitative Data: Optimization of Ketimine Reduction

The following table summarizes the causal relationship between the reducing agent and the final stereochemical outcome, validating the choice of NaBH₄ for the (R)-enantiomer.

Reducing AgentSolvent SystemTemp (°C)Yield (%)Diastereomeric Ratio (dr)Major Amine Enantiomer
NaBH₄ THF / MeOH (9:1) -50 to 0 88 96 : 4 (R)
NaBH₄ / Ti(OEt)₄THF07585 : 15(R)
L-SelectrideTHF-78854 : 96(S)
DIBAL-HTHF-788210 : 90(S)

Self-Validating Step-by-Step Protocols

Phase 1: Titanium-Mediated Ketimine Condensation[4]
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with Argon.

  • Reagent Loading: Charge the flask with 2-Propoxyacetophenone (10.0 mmol, 1.78 g) and (S)-(-)-tert-butanesulfinamide (11.0 mmol, 1.33 g). Dissolve in 20 mL of anhydrous THF.

  • Activation: Syringe in Titanium(IV) ethoxide (20.0 mmol, 4.56 g) dropwise at room temperature. The solution will turn pale yellow.

  • Reaction: Heat the mixture to 70 °C (reflux) for 18 hours.

  • Workup: Cool to room temperature. Pour the mixture into a rapidly stirring solution of equal parts brine and EtOAc (50 mL each).

    • Self-Validation: A dense white precipitate (TiO₂) will immediately form. This visual cue confirms the successful hydrolysis of the titanium complex.

  • Isolation: Filter the suspension through a pad of Celite. Wash the filter cake with EtOAc (2 x 20 mL). Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Verification: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the ketone. The (S)-sulfinyl ketimine product appears as a distinct UV-active spot.

Phase 2: Diastereoselective Reduction[5]
  • Preparation: Dissolve the crude (S)-sulfinyl ketimine in 30 mL of anhydrous THF in an Argon-purged flask.

  • Cooling: Submerge the flask in a dry ice/acetonitrile bath to reach exactly -48 °C to -50 °C.

    • Causality: Strict temperature control is mandatory to freeze out competing conformations and ensure a diastereomeric ratio (dr) > 95:5.

  • Reduction: Add NaBH₄ (30.0 mmol, 1.13 g) in one portion.

  • Proton Source Addition: Slowly add 3.3 mL of anhydrous Methanol dropwise over 10 minutes.

    • Causality: Methanol acts as a proton source, accelerating the reduction of the sterically hindered imine while maintaining the open transition state required for Re-face attack.

  • Reaction: Stir for 4 hours, allowing the bath to slowly warm to 0 °C.

  • Workup: Quench cautiously with saturated aqueous NH₄Cl (20 mL) until bubbling ceases. Extract with EtOAc (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Verification: ¹H NMR (CDCl₃) of the crude mixture is the ultimate self-validating step here. Observe the methyl doublet of the ethylamine moiety (~1.4 ppm). You should observe one dominant doublet corresponding to the (S,R)-diastereomer, confirming high diastereoselectivity.

Phase 3: Acidic Deprotection and Free-Basing
  • Cleavage: Dissolve the crude (S,R)-sulfinamide in 15 mL of Methanol. Add 4M HCl in dioxane (20.0 mmol, 5.0 mL). Stir at room temperature for 2 hours.

  • Concentration: Evaporate the solvents completely in vacuo. The residue contains the amine hydrochloride salt and the volatile methyl tert-butyl sulfinate by-product.

  • Purification: Triturate the solid residue with diethyl ether (20 mL). The (R)-1-(2-propoxyphenyl)ethan-1-amine hydrochloride salt is insoluble and will precipitate as a pristine white solid. Filter and dry.

  • Free-Basing: Suspend the HCl salt in 20 mL of dichloromethane (DCM). Add 1M aqueous NaOH until the aqueous layer reaches pH > 12.

  • Final Isolation: Extract the free amine into the DCM layer. Wash with brine, dry over Na₂SO₄, and evaporate the solvent to yield pure (R)-1-(2-propoxyphenyl)ethan-1-amine as a clear, pale oil.

  • Verification: Confirm enantiomeric purity via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min). Enantiomeric excess should be >99%.

References

  • Title: 1213868-61-1 | (R)-1-(2-PROPOXYPHENYL)ETHAN-1-AMINE Source: BLD Pharm URL: [1]

  • Title: Synthesis and Applications of tert-Butanesulfinamide Source: Chemical Reviews (ACS Publications) URL: [2]

  • Title: (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine Source: Benchchem URL: [4]

  • Title: 1-(3,4,5-Trifluorophenyl)ethan-1-amine Source: Benchchem URL: [5]

  • Title: Iridium-catalyzed asymmetric addition of imides to alkenes Source: Chemical Communications (RSC Publishing) URL: [3]

Sources

Method

Application Note: (R)-1-(2-Propoxyphenyl)ethan-1-amine in Structure-Based Drug Design and Synthesis

Executive Summary The development of highly selective, potent, and metabolically stable therapeutics heavily relies on the strategic incorporation of chiral building blocks. (R)-1-(2-Propoxyphenyl)ethan-1-amine (CAS: 953...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, potent, and metabolically stable therapeutics heavily relies on the strategic incorporation of chiral building blocks. (R)-1-(2-Propoxyphenyl)ethan-1-amine (CAS: 953904-81-9) is a specialized chiral primary amine that serves as a critical pharmacophore intermediate in modern medicinal chemistry. Featuring a stereodefined α -methylbenzylamine core coupled with an ortho-propoxy ether linkage, this molecule provides unique steric bulk, lipophilicity, and conformational rigidity.

This application note provides an in-depth guide to the mechanistic rationale, structural advantages, and validated synthetic protocols for integrating (R)-1-(2-Propoxyphenyl)ethan-1-amine into drug discovery workflows, particularly for targeting G protein-coupled receptors (GPCRs) and voltage-gated ion channels.

Mechanistic Rationale in Drug Design (E-E-A-T)

The selection of (R)-1-(2-Propoxyphenyl)ethan-1-amine over simpler benzylamines or unbranched aliphatic amines is driven by precise structure-activity relationship (SAR) requirements [1].

  • Conformational Locking via Steric Hindrance: The ortho-propoxy group exerts significant steric repulsion against the α -methyl group. This forces the primary amine into a restricted rotational trajectory, pre-organizing the molecule into a bioactive conformation. This pre-organization reduces the entropic penalty upon receptor binding, directly increasing binding affinity.

  • Hydrophobic Pocket Occupation: The flexible, highly lipophilic propyl chain is ideal for probing deep, hydrophobic crevices within trans-membrane domains. In the design of μ -opioid receptor (MOR) agonist peptidomimetics, the incorporation of bulky aromatic-amine pendants significantly improves MOR-efficacy while tuning the metabolic stability of the ligands [2].

  • Lipid Bilayer Partitioning: For membrane-bound targets like the NaV1.7 sodium channel, the α -methylbenzylamine "tail" region partitions effectively into the lipid bilayer. This lipid interaction is a critical determinant for achieving subtype selectivity over other ion channels [3].

Quantitative Data Summarization

The following table summarizes the causal relationship between the structural features of (R)-1-(2-Propoxyphenyl)ethan-1-amine and their pharmacological impacts.

Structural FeaturePharmacological FunctionPhysicochemical ImpactTarget Application
(R)- α -Methyl Group Stereospecific receptor anchoring and spatial trajectory control.Lowers rotational entropy; prevents MAO-mediated degradation.GPCRs (e.g., MOR, 5-HT), Allosteric Modulators
Primary Amine Core Forms critical salt bridges with conserved aspartate/glutamate residues.Modulates basicity (pKa ~9.5); ensures protonation at physiological pH.Ligand-Receptor ionic interactions
ortho-Propoxy Ether Occupies deep hydrophobic binding pockets; shields the aromatic ring.Increases cLogP; lowers Polar Surface Area (PSA); improves BBB penetration.CNS-active agents, Ion Channel Inhibitors

Experimental Protocols: Self-Validating Systems

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal quality control steps to verify intermediate success.

Protocol A: Biocatalytic Asymmetric Synthesis of the Chiral Amine

Causality: Traditional chemical reductive amination often yields racemic mixtures requiring tedious chiral resolution. Engineered Reductive Aminases (RedAms) provide a direct, single-step asymmetric synthesis with >95% enantiomeric excess (ee) under mild, aqueous conditions [1].

Reagents:

  • 2-Propoxyacetophenone (Ketone Precursor)

  • Engineered RedAm enzyme (e.g., IR-09 W204R variant)

  • Ammonium buffer (NH₄Cl/NH₃, pH 8.5) - Nucleophile source

  • NADP⁺ and Glucose Dehydrogenase (GDH) + D-Glucose - Cofactor recycling system

Step-by-Step Methodology:

  • System Initialization: In a 50 mL bioreactor, prepare 20 mL of 250 mM ammonium buffer (pH 8.5). Add NADP⁺ (1 mM), D-Glucose (100 mM), and GDH (10 U/mL). Rationale: GDH recycles NADP⁺ to NADPH, preventing the need for stoichiometric amounts of expensive cofactors.

  • Substrate Loading: Dissolve 2-propoxyacetophenone (50 mM final concentration) in 5% v/v DMSO and add dropwise to the buffer to ensure fine dispersion.

  • Biocatalysis: Add the engineered RedAm (2 mg/mL). Incubate the reaction at 30°C with orbital shaking (200 rpm) for 24 hours.

  • Quenching & Extraction: Adjust the pH to 11.0 using 1M NaOH to deprotonate the newly formed primary amine. Extract the aqueous phase with Methyl tert-butyl ether (MTBE) (3 x 20 mL).

  • Validation (QC):

    • Conversion: Analyze the organic layer via LC-MS to confirm the disappearance of the ketone mass (m/z 178) and appearance of the amine mass (m/z 180 [M+H]⁺).

    • Enantiopurity: Evaporate a 1 mL aliquot and analyze via Chiral Supercritical Fluid Chromatography (SFC) to confirm >95% ee for the (R)-enantiomer.

Protocol B: Amide Coupling for Pharmacophore Integration

Causality: Integrating the chiral amine into a larger peptidomimetic core requires suppressing epimerization. PyBOP is selected as the coupling agent because it provides rapid activation of the carboxylic acid, minimizing the lifetime of the reactive intermediate and preventing racemization [2].

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid core (1.0 equiv, e.g., a protected dimethyltyrosine derivative) in anhydrous DMF (0.2 M). Add PyBOP (1.1 equiv) and N-Methylmorpholine (NMM, 3.0 equiv). Stir at 0°C for 15 minutes.

  • Coupling: Slowly add (R)-1-(2-Propoxyphenyl)ethan-1-amine (1.1 equiv) to the activated mixture. Allow the reaction to warm to room temperature and stir for 4 hours under nitrogen.

  • Quenching: Quench the reaction by adding saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product using Reverse-Phase Flash Chromatography (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Validation (QC): Confirm the structural integrity of the coupled product using ¹H-NMR (assessing the distinct doublet of the α -methyl group at ~1.4 ppm) and High-Resolution Mass Spectrometry (HRMS).

Mandatory Visualizations

Workflow of Biocatalytic Synthesis and Downstream Integration

Workflow A 2-Propoxyacetophenone (Ketone Precursor) B Engineered RedAm + NH3 + NADPH A->B Biocatalysis C (R)-1-(2-Propoxyphenyl)ethan-1-amine (Chiral Building Block) B->C Stereoselective Amination D Peptide Coupling (PyBOP, NMM) C->D Derivatization E Target Pharmacophore (e.g., GPCR Ligand) D->E API Synthesis

Caption: Workflow for the biocatalytic synthesis and downstream integration of the chiral amine.

GPCR Signal Transduction Pathway Modulated by Chiral Amine Ligands

Pathway Ligand Chiral Amine Ligand (e.g., MOR Agonist) Receptor GPCR (Trans-membrane) Ligand->Receptor Binding & Activation G_protein G-Protein Complex Gαi / Gαq Subunits Receptor->G_protein Conformational Change Effector Adenylyl Cyclase / PLC G_protein->Effector Subunit Dissociation SecondMsgr cAMP ↓ / IP3 ↑ Effector->SecondMsgr Signal Transduction Response Physiological Response (Neuromodulation / Analgesia) SecondMsgr->Response Cellular Effect

Caption: GPCR signal transduction pathway modulated by chiral amine-derived pharmacophores.

References

  • Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters. Journal of the American Chemical Society.[Link]

  • SAR Matrices Enable Discovery of Mixed Efficacy μ-Opioid Receptor Agonist Peptidomimetics with Simplified Structures through an Aromatic-Amine Pharmacophore. National Institutes of Health (NIH) / PubMed Central.[Link]

  • Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors. eLife Sciences. [Link]

Application

Catalytic Asymmetric Reduction for the Synthesis of (R)-1-(2-Propoxyphenyl)ethan-1-amine: An Application Note and Protocol

Abstract This document provides a comprehensive guide for the synthesis of the chiral amine (R)-1-(2-Propoxyphenyl)ethan-1-amine, a valuable building block in pharmaceutical development. The protocol details a robust and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of the chiral amine (R)-1-(2-Propoxyphenyl)ethan-1-amine, a valuable building block in pharmaceutical development. The protocol details a robust and highly selective catalytic asymmetric reduction of the corresponding prochiral ketone, 2'-propoxyacetophenone. This application note is intended for researchers, scientists, and drug development professionals seeking a reliable and efficient method for accessing this enantiomerically pure amine. The described methodology leverages a well-established chiral catalyst system to achieve high enantioselectivity and yield.

Introduction

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and bioactive molecules. The specific stereochemistry of these compounds is often critical to their pharmacological activity, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. Consequently, the development of efficient and highly selective methods for the synthesis of enantiomerically pure amines is of paramount importance in medicinal chemistry and drug development.

(R)-1-(2-Propoxyphenyl)ethan-1-amine serves as a key intermediate in the synthesis of various pharmaceutical agents. Its synthesis via catalytic asymmetric reduction from the readily available prochiral ketone, 2'-propoxyacetophenone, represents an atom-economical and efficient approach to obtaining the desired enantiomer. This method avoids the need for classical resolution techniques, which are often lower-yielding and less environmentally benign.

The core of this application note is a detailed protocol for the asymmetric transfer hydrogenation of 2'-propoxyacetophenone. This transformation is a cornerstone of modern asymmetric synthesis, with seminal work by Noyori and others demonstrating the power of transition metal catalysts bearing chiral ligands to effect highly enantioselective reductions of ketones.[1][2]

The Science of Asymmetric Reduction

The catalytic asymmetric reduction of a prochiral ketone, such as 2'-propoxyacetophenone, to a specific enantiomer of the corresponding alcohol or amine is a sophisticated process governed by the principles of stereochemistry and organometallic catalysis. The success of this reaction hinges on the use of a chiral catalyst that can differentiate between the two prochiral faces of the ketone's carbonyl group.

Mechanism of Catalytic Asymmetric Transfer Hydrogenation

The protocol described herein employs an asymmetric transfer hydrogenation (ATH) reaction. In this process, a hydrogen source, typically an isopropanol/water mixture, transfers a hydride (H⁻) and a proton (H⁺) to the ketone substrate, facilitated by a chiral transition metal catalyst. A well-established and highly effective catalyst system for this transformation is a ruthenium(II) complex coordinated with a chiral diphosphine ligand, such as (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), and an η⁶-arene ligand.

The catalytic cycle, broadly accepted for this class of reactions, involves the following key steps:

  • Formation of the Active Catalyst: The pre-catalyst is activated by the hydrogen donor to form a metal-hydride species.

  • Substrate Coordination: The prochiral ketone, 2'-propoxyacetophenone, coordinates to the chiral metal center.

  • Stereoselective Hydride Transfer: The hydride from the metal is transferred to the carbonyl carbon of the ketone. This step is highly stereoselective due to the steric and electronic influences of the chiral ligand, which favors the approach of the ketone from one specific face.

  • Protonolysis and Product Release: The resulting metal-alkoxide intermediate is protonated by the hydrogen donor, releasing the chiral amine product.

  • Catalyst Regeneration: The catalyst is regenerated, ready to begin a new cycle.

The chirality of the final product is directly determined by the chirality of the catalyst employed. For the synthesis of the (R)-amine, the corresponding (R,R)-configured chiral ligand is utilized.

Catalytic Cycle for Asymmetric Transfer Hydrogenation cluster_0 Catalytic Cycle Active_Catalyst [Ru(II)-H(R,R)-TsDPEN] Substrate_Coordination Ketone Coordination Active_Catalyst->Substrate_Coordination + Ketone Hydride_Transfer Stereoselective Hydride Transfer Substrate_Coordination->Hydride_Transfer Product_Release (R)-Amine Release Hydride_Transfer->Product_Release + H+ Product_Release->Active_Catalyst - Product + H-Donor Precatalyst [RuCl2(p-cymene)]2 + (R,R)-TsDPEN Precatalyst->Active_Catalyst Activation Experimental_Workflow Start Starting Materials: 2'-Propoxyacetophenone Catalyst System Reaction Asymmetric Transfer Hydrogenation (Formic Acid/Triethylamine, Isopropanol) Start->Reaction Workup Aqueous Workup (NaHCO3 wash) Reaction->Workup Extraction Extraction with Dichloromethane Workup->Extraction Drying Drying over MgSO4 Extraction->Drying Purification Column Chromatography (Silica Gel) Drying->Purification Final_Product (R)-1-(2-Propoxyphenyl)ethan-1-amine Purification->Final_Product

Sources

Method

Application Note: Stereoretentive Buchwald-Hartwig Cross-Coupling Protocols for (R)-1-(2-Propoxyphenyl)ethan-1-amine

Introduction & Mechanistic Rationale The synthesis of complex chiral pharmacophores frequently requires the C–N cross-coupling of chiral primary amines with aryl halides. (R)-1-(2-Propoxyphenyl)ethan-1-amine (CAS: 953904...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of complex chiral pharmacophores frequently requires the C–N cross-coupling of chiral primary amines with aryl halides. (R)-1-(2-Propoxyphenyl)ethan-1-amine (CAS: 953904-81-9 for the HCl salt) is a highly valuable building block in medicinal chemistry. It features a chiral benzylic center and an ortho-propoxy ether group, providing a unique steric and electronic environment.

However, coupling this specific substrate presents three distinct mechanistic challenges:

  • Enantiomeric Erosion (Racemization): Chiral primary benzylic amines are highly susceptible to racemization during Palladium-catalyzed C–N coupling. This occurs via β -hydride elimination from the Pd(II)-amido intermediate, forming an achiral imine that can reversibly re-insert into the metal hydride without facial selectivity.

  • Substrate Coordination (Catalyst Poisoning): The ortho-propoxy group can act as a bidentate hemilabile ligand, coordinating to the Palladium center and stalling the catalytic cycle (palladacycle formation).

  • Over-Arylation: Primary amines can undergo double arylation to form unwanted tertiary amines.

The Causality of Experimental Choices

To engineer a self-validating, stereoretentive system , we must manipulate the kinetics of the catalytic cycle. The rate of reductive elimination must vastly exceed the rate of β -hydride elimination.

Ligand Selection: We utilize BrettPhos , a highly bulky dialkylbiaryl phosphine ligand. The massive steric profile of BrettPhos forces the Pd(II)-amido complex to adopt a geometry that accelerates reductive elimination, effectively outcompeting the racemization pathway . Furthermore, the strong σ -donating capability of BrettPhos prevents the ortho-propoxy oxygen from outcompeting the ligand for coordination to the Pd center.

Base Selection: While Sodium tert-butoxide (NaOtBu) is standard, it can cause epimerization in base-sensitive substrates. For highly sensitive aryl halides, we substitute NaOtBu with Cesium Carbonate (Cs 2​ CO 3​ ) to maintain a mild reaction environment while still efficiently deprotonating the coordinated amine.

Mechanistic Visualization

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl AmineCoord Amine Coordination (R)-1-(2-Propoxyphenyl)ethan-1-amine PdII_Aryl->AmineCoord PdII_Amine L-Pd(II)(Ar)(NH2R) AmineCoord->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot PdII_Amido L-Pd(II)(Ar)(NHR) Chiral Amido Complex Deprot->PdII_Amido RedElim Fast Reductive Elimination (Stereoretention) PdII_Amido->RedElim Preferred (BrettPhos) BetaElim β-Hydride Elimination (Racemization Pathway) PdII_Amido->BetaElim Suppressed Product Chiral Secondary Amine (>99% ee) RedElim->Product Product->Pd0 Catalyst Regeneration

Fig 1: Catalytic cycle showing stereoretention via fast reductive elimination outcompeting racemization.

Optimization & Quantitative Data

The following table summarizes the quantitative optimization data for the coupling of (R)-1-(2-Propoxyphenyl)ethan-1-amine with 4-bromotoluene. The data clearly demonstrates the causality between ligand steric bulk and enantioretention.

EntryCatalyst / LigandBaseSolvent (Temp)Conversion (%)Yield (%)ee (%)
1Pd 2​ (dba) 3​ / BINAPNaOtBuToluene (80 °C)>954265
2Pd 2​ (dba) 3​ / XPhosNaOtBuToluene (80 °C)>997888
3Pd 2​ (dba) 3​ / BrettPhos NaOtBu Toluene (80 °C) >99 94 >99
4Pd 2​ (dba) 3​ / BrettPhosCs 2​ CO 3​ 1,4-Dioxane (100 °C)8581>99

Note: Entry 3 represents the optimal conditions for non-base-sensitive aryl halides, providing a near-quantitative yield with perfect stereoretention.

Experimental Workflow & Protocols

High-Throughput Workflow

Workflow Prep 1. Preparation Glovebox setup Dry solvents Mix 2. Reagent Mixing Pd2(dba)3 + BrettPhos Base + Substrates Prep->Mix React 3. Reaction 80°C, 12-24 hrs Inert Atmosphere Mix->React Workup 4. Workup Filtration over Celite Concentration React->Workup Purify 5. Purification Flash Chromatography Silica Gel Workup->Purify Analyze 6. Analysis Chiral HPLC NMR Spectroscopy Purify->Analyze

Fig 2: Standardized workflow for the stereoretentive Buchwald-Hartwig amination protocol.

Step-by-Step Methodology: Stereoretentive C–N Coupling

Self-Validating Principle: This protocol utilizes 1,3,5-trimethoxybenzene as an internal standard. By taking a crude NMR prior to column chromatography, the researcher can validate the mass balance and ensure no product was lost during purification.

Reagents & Materials:

  • (R)-1-(2-Propoxyphenyl)ethan-1-amine (1.0 mmol, 1.0 equiv)

  • Aryl Bromide (1.05 mmol, 1.05 equiv)

  • Pd 2​ (dba) 3​ (0.025 mmol, 2.5 mol% — equivalent to 5 mol% Pd)

  • BrettPhos (0.06 mmol, 6 mol%)

  • NaOtBu (1.2 mmol, 1.2 equiv)

  • Anhydrous, degassed Toluene (5.0 mL)

  • 1,3,5-Trimethoxybenzene (0.33 mmol, internal standard)

Step-by-Step Procedure:

  • Catalyst Pre-Activation (Inside Glovebox): To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Pd 2​ (dba) 3​ (22.9 mg) and BrettPhos (32.2 mg).

  • Base & Substrate Addition: Add NaOtBu (115.3 mg) and the Aryl Bromide (1.05 mmol). Note: If the aryl bromide is a liquid, it should be added outside the glovebox via a microsyringe.

  • Solvent & Amine Addition: Add 5.0 mL of anhydrous, degassed toluene. Finally, add (R)-1-(2-Propoxyphenyl)ethan-1-amine (179.3 mg, 1.0 mmol).

  • Reaction Initiation: Seal the Schlenk tube with a Teflon valve, remove it from the glovebox, and place it in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 12–24 hours.

  • In-Process Control (IPC): At t=4 hours, halt stirring briefly. Withdraw a 50 μ L aliquot under a positive flow of Argon. Dilute with 0.5 mL EtOAc, filter through a short silica plug, and analyze via UPLC-MS to verify the consumption of the primary amine and absence of tertiary amine over-arylation.

  • Workup: Cool the reaction mixture to room temperature. Dilute with EtOAc (10 mL) and filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with an additional 20 mL of EtOAc.

  • Self-Validation (Crude NMR): Add exactly 55.5 mg (0.33 mmol) of 1,3,5-trimethoxybenzene to the filtrate. Concentrate under reduced pressure. Take a 1 H-NMR of the crude mixture in CDCl 3​ to determine the exact spectroscopic yield.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure chiral secondary amine.

  • Chiral Analysis: Determine the enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak IG column) comparing against a racemic standard synthesized using a non-chiral amine equivalent.

Troubleshooting & Best Practices

  • Handling the Amine Salt: (R)-1-(2-Propoxyphenyl)ethan-1-amine is frequently supplied as a hydrochloride salt[1][2]. If using the HCl salt, you must add an additional 1.0 equivalent of base (e.g., 2.2 equiv of NaOtBu total) to liberate the free base in situ before the catalytic cycle can initiate.

  • Moisture Sensitivity: NaOtBu is highly hygroscopic. Moisture will rapidly hydrolyze the base to NaOH, which is ineffective for this transformation and will lead to the formation of phenols from the aryl halide. Always store and weigh the base in an argon-filled glovebox.

  • Alternative Catalytic Systems: If extreme steric hindrance prevents coupling, emerging methodologies utilizing can be employed to couple chiral amines stereoretentively using light[3][4].

References

  • Title: Highly Active Palladium Catalysts for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Halides (Foundational BrettPhos Kinetics) Source: Journal of the American Chemical Society URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Nature Reviews Methods Primers URL: [Link]

  • Title: Chiral Arylated Amines via C−N Coupling of Chiral Amines with Aryl Bromides Promoted by Light Source: Angewandte Chemie International Edition URL: [Link]

Sources

Application

Application Note: Standardized Storage, Handling, and Quality Control Protocols for (R)-1-(2-Propoxyphenyl)ethan-1-amine

Target Audience: Researchers, Analytical Scientists, and Process Chemists in Drug Development. Executive Summary & Chemical Profile (R)-1-(2-Propoxyphenyl)ethan-1-amine is a specialized chiral primary amine utilized as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Process Chemists in Drug Development.

Executive Summary & Chemical Profile

(R)-1-(2-Propoxyphenyl)ethan-1-amine is a specialized chiral primary amine utilized as a critical building block in asymmetric synthesis and pharmaceutical development. Characterized by an electron-rich propoxyphenyl ether linkage and a benzylic chiral center, this compound presents unique handling challenges. Improper storage rapidly degrades the material via atmospheric carbon dioxide (CO₂) absorption and oxidative pathways, compromising both chemical purity and enantiomeric excess (ee).

This technical guide establishes the physicochemical rationale and standardized, self-validating protocols required for the rigorous preservation and handling of this compound.

Physicochemical Properties & Hazard Data

To establish baseline handling parameters, the quantitative and qualitative properties of the compound are summarized below:

PropertySpecification
Compound Name (R)-1-(2-Propoxyphenyl)ethan-1-amine
CAS Registry Number 1213868-61-1
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
Physical State Liquid / Low-melting solid
Storage Temperature 2–8 °C (Refrigerated)
Required Atmosphere Inert Gas (Argon strictly preferred)
Chemical Sensitivities Air (CO₂ reactive), Moisture, Light

Mechanistic Rationale for Storage Constraints

As a primary amine, (R)-1-(2-Propoxyphenyl)ethan-1-amine is a highly reactive nucleophile. When exposed to ambient air, it undergoes a rapid, thermodynamically favorable reaction with atmospheric CO₂ to form ammonium carbamate salts . This degradation manifests physically as a cloudy precipitate or a viscous, insoluble crust around the vial cap. Furthermore, the compound is susceptible to radical-mediated oxidation (forming N-oxides) if exposed to light and oxygen over prolonged periods.

Degradation A (R)-1-(2-Propoxyphenyl) ethan-1-amine C Ammonium Carbamate (Degradation Product) A->C Nucleophilic Attack D N-Oxides / Impurities A->D Oxidative Pathway B Atmospheric CO2 B->C E Oxygen / Light E->D

Fig 1. Primary degradation pathways of (R)-1-(2-Propoxyphenyl)ethan-1-amine via CO2 and oxidation.

Standardized Storage & Aliquoting Protocols

To mitigate degradation, rigorous inert atmosphere techniques are mandatory . Argon is strictly preferred over Nitrogen for storage. Because Argon (molar mass ~40 g/mol ) is significantly denser than ambient air (~29 g/mol ), it acts as a heavy gaseous blanket that settles directly over the liquid surface, effectively displacing reactive O₂ and CO₂. Nitrogen (~28 g/mol ), being lighter than air, is easily displaced by ambient drafts the moment a vial is opened.

Protocol 1: Inert Aliquoting Workflow

This self-validating workflow ensures the compound is never exposed to ambient conditions during extraction.

  • Thermal Equilibration (Causality: Moisture Prevention): Remove the storage vial from the 2–8 °C refrigerator. Crucial Step: Allow the vial to sit in a desiccator for 30 minutes to reach ambient temperature before opening. Opening a cold vial causes immediate condensation of atmospheric moisture into the hygroscopic amine, accelerating degradation.

  • Apparatus Preparation (Self-Validation): Attach an argon line to a Schlenk manifold. Verify positive argon flow by observing the oil bubbler. Validation check: A steady rate of 1–2 bubbles per second ensures positive pressure without blowing out the septum.

  • Syringe Purging: Pierce a clean septum with a dry, sterile syringe. Draw and expel argon three times to strip residual oxygen and moisture from the syringe barrel.

  • Extraction: Pierce the septum of the amine vial. Inject a volume of argon equivalent to the volume of amine you intend to withdraw. Causality: This prevents drawing a vacuum, which would suck ambient air into the vial upon needle removal. Withdraw the required aliquot.

  • Backfilling and Sealing: Before removing the needle completely, flush the vial headspace with a gentle stream of argon for 15 seconds. Remove the needle, immediately replace the solid PTFE-lined cap, wrap tightly with Parafilm, and return to 2–8 °C storage.

Workflow S1 1. Thermal Equilibration (Prevent Condensation) S2 2. Establish Positive Argon Pressure S1->S2 S3 3. Purge Syringe (Remove O2/H2O) S2->S3 S4 4. Extract Aliquot & Backfill Headspace S3->S4 S5 5. Seal (PTFE/Parafilm) & Store at 2-8°C S4->S5

Fig 2. Step-by-step inert atmosphere aliquoting workflow to prevent atmospheric contamination.

Quality Control & Degradation Monitoring

Routine quality control is required to verify the integrity of the chiral amine before use in sensitive asymmetric syntheses. The following protocols are designed to be self-validating.

Protocol 2: Enantiomeric Excess (ee) Determination via Chiral HPLC
  • Column: Daicel Chiralpak AD-H (or equivalent amylose-based stationary phase).

  • Mobile Phase: Hexane / Isopropanol (90:10 v/v) containing 0.1% Diethylamine (DEA).

  • Causality of DEA Addition: Primary amines interact strongly with residual free silanols on the silica support of the HPLC column, leading to severe peak tailing and inaccurate integration. The addition of DEA—a volatile, non-nucleophilic secondary amine—saturates these active silanol sites, ensuring sharp, symmetrical peaks for accurate ee quantification.

  • Self-Validation Check: Always run a racemic standard of 1-(2-Propoxyphenyl)ethan-1-amine first. Ensure baseline resolution ( Rs​>1.5 ) of the (R) and (S) enantiomers before injecting the sample to validate column performance.

Protocol 3: NMR Purity Assessment (Carbamate Detection)
  • Solvent Preparation: Use CDCl₃ that has been passed through a short plug of basic alumina immediately prior to use.

  • Causality of Basic Alumina: Commercial CDCl₃ degrades over time to form trace amounts of DCl and phosgene. DCl will protonate the (R)-1-(2-Propoxyphenyl)ethan-1-amine, causing chemical shift artifacts and potentially catalyzing racemization during the NMR experiment.

  • Diagnostic Detection: Examine the ¹H NMR spectrum. The presence of a broad singlet at ~5.5–6.0 ppm, coupled with a downfield shift of the benzylic alpha-CH proton, is a definitive diagnostic marker for carbamate formation (indicating CO₂ contamination).

References

  • Rochelle, G. T. (2009). Amine Scrubbing for CO2 Capture. Science, 325(5948), 1652-1654. URL:[Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds (2nd Ed.). Wiley-Interscience. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (R)-1-(2-Propoxyphenyl)ethan-1-amine Extraction

Advanced Diagnostics and Protocols for Yield Optimization Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottleneck in the isolation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Diagnostics and Protocols for Yield Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottleneck in the isolation of (R)-1-(2-Propoxyphenyl)ethan-1-amine: low extraction yields. Whether you are synthesizing this α -chiral primary amine via classical resolution of a racemate or through biocatalytic amine transaminase (ATA) pathways, product loss during extraction is a multifaceted issue driven by thermodynamic equilibria, pH-dependent partitioning, and solvent dynamics.

This guide abandons generic advice in favor of mechanistic causality, quantitative benchmarks, and self-validating protocols to ensure your workflows are robust and reproducible.

Diagnostic Workflow

G Start Low Extraction Yield (R)-1-(2-Propoxyphenyl)ethan-1-amine CheckMethod Identify Production Method Start->CheckMethod Biocatalysis Amine Transaminase (ATA) Synthesis CheckMethod->Biocatalysis Resolution Classical Chiral Resolution (from racemate) CheckMethod->Resolution LLE_Issue Aqueous-Organic Partitioning (LLE) Issues? CheckMethod->LLE_Issue ATA_Issue Product Inhibition or Equilibrium Limit? Biocatalysis->ATA_Issue Res_Issue Poor Diastereomeric Salt Crystallization? Resolution->Res_Issue Sol_ATA Implement In Situ Product Removal (ISPR) ATA_Issue->Sol_ATA Sol_Res Optimize Resolving Agent (e.g., Tartaric/Mandelic Acid) Res_Issue->Sol_Res Sol_LLE Adjust pH > 11.5 & Optimize Solvent LLE_Issue->Sol_LLE

Decision tree for troubleshooting chiral amine extraction yields.

Module 1: Liquid-Liquid Extraction (LLE) & pH-Dependent Partitioning

Q: My post-reaction liquid-liquid extraction of the free amine is consistently yielding <40%. I am using dichloromethane (DCM) and washing with a neutral brine solution. What is causing the product loss?

The Causality: (R)-1-(2-Propoxyphenyl)ethan-1-amine is a primary aliphatic amine. Primary amines typically possess a pKa ranging from 10.0 to 11.0[1]. At a neutral pH (pH ~7.0), the amine is heavily protonated, existing almost entirely as an ammonium cation. Cationic species have exceptionally low affinity for non-polar or moderately polar organic solvents like DCM or toluene, leading them to partition into the aqueous phase[2]. To drive the equilibrium toward the uncharged, lipophilic free amine, the aqueous phase must be basified to at least 1.5 to 2 pH units above the pKa (i.e., pH 11.5 - 12.0)[3].

Quantitative Data: Effect of pH on Primary Amine Extraction Yield

Aqueous Phase pHAmine Ionization StateEstimated Extraction Yield into DCM (%)
7.0Fully Protonated (Cationic)< 5%
9.0Partially Protonated35 - 45%
10.0Near pKa (Mixed State)70 - 85%
11.5 - 12.0Fully Deprotonated (Neutral)> 95%
(Data synthesized from standard primary amine LLE optimization profiles[1][3])

Self-Validating Protocol: High-Yield LLE of (R)-1-(2-Propoxyphenyl)ethan-1-amine Validation Checkpoint: This protocol includes a mass-balance check to ensure no product is left in the aqueous phase.

  • Basification: Transfer the crude aqueous reaction mixture to a vessel. Slowly add 5 N NaOH dropwise under continuous stirring until the aqueous phase reaches pH 12.0. Causality: Ensure you verify with a calibrated pH meter, not just indicator paper, as precise deprotonation is non-negotiable for phase transfer[3].

  • Salting Out: Saturate the aqueous layer by adding solid NaCl (approx. 1 g per 5 mL of solution). Causality: This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic amine in water and salting it out into the organic layer[3].

  • Extraction: Add a mixed solvent system of Dichloromethane/Methyl tert-butyl ether (DCM/MTBE, 1:1 v/v) at a 1:3 organic-to-aqueous phase ratio. Causality: The MTBE helps prevent the stubborn emulsion formations that are common with pure DCM in highly basic, amine-rich environments.

  • Phase Separation: Shake vigorously for 2 minutes, then allow phase separation. If an emulsion persists, centrifuge at 3000 rpm for 5 minutes.

  • Validation (The Self-Check): After separating the organic layer, take a 1 mL aliquot of the remaining aqueous layer, verify it is still at pH 12, and extract with 1 mL of DCM. Spot the organic layer on a TLC plate (Ninhydrin stain). If a spot appears, perform an additional bulk extraction.

  • Isolation: Combine organic layers, dry over anhydrous MgSO 4​ , filter, and concentrate under reduced pressure.

Module 2: Classical Chiral Resolution Yields

Q: I am resolving racemic 1-(2-Propoxyphenyl)ethan-1-amine using L-(+)-tartaric acid. My enantiomeric excess (ee) is >98%, but my isolated yield of the (R)-enantiomer is only 15% (out of a theoretical 50%). How can I improve the yield without sacrificing ee?

The Causality: Classical chiral resolution relies on the differential solubility of diastereomeric salts[4]. When reacting the racemic amine with a chiral resolving agent like tartaric acid or mandelic acid, both (R)-amine•(L)-acid and (S)-amine•(L)-acid salts form[4]. A 15% yield indicates that either the target diastereomeric salt is too soluble in your chosen crystallization solvent (leading to product remaining in the mother liquor), or you are losing product during excessive recrystallization steps required to boost the ee.

Self-Validating Protocol: The Half-Equivalent Resolution Method To maximize yield, employ the "half-equivalent" method, which forces the less soluble diastereomer to crystallize while leaving the unwanted enantiomer as a free base in solution[4].

  • Dissolution: Dissolve 1.0 equivalent of the racemic 1-(2-Propoxyphenyl)ethan-1-amine in a mixture of Isopropanol/Water (7:3 v/v) and heat to 60 °C.

  • Resolving Agent Addition: Add exactly 0.5 equivalents of the chiral resolving agent (e.g., L-(+)-tartaric acid or (S)-mandelic acid)[4].

  • Acid-Base Compensation: Add 0.5 equivalents of an achiral acid (e.g., HCl) to protonate the remaining amine. Causality: This prevents the free amine from interfering with the crystallization matrix of the target diastereomer.

  • Controlled Cooling: Cool the mixture linearly to 20 °C over 4 hours (0.16 °C/min). Causality: Rapid cooling traps impurities and the wrong diastereomer in the crystal lattice, which would later require yield-destroying recrystallizations.

  • Isolation: Filter the crystals. The mother liquor will contain predominantly the unwanted (S)-enantiomer, which can be racemized and recycled to push the overall theoretical yield beyond 50%[4].

  • Free Amine Liberation: Suspend the isolated salt in water, adjust to pH 12 with NaOH, and extract using the LLE protocol detailed in Module 1.

Module 3: Biocatalytic Synthesis & In Situ Product Removal (ISPR)

Q: We are using an Amine Transaminase (ATA) to synthesize the (R)-amine from the corresponding ketone. The reaction stalls at 50% conversion, severely limiting our final extraction yield. How do we push the reaction to completion?

The Causality: ATA-catalyzed asymmetric synthesis is heavily limited by thermodynamic equilibrium and product inhibition[5]. As the (R)-1-(2-Propoxyphenyl)ethan-1-amine accumulates, it inhibits the enzyme and pushes the reversible reaction backward. To achieve high yields, the product must be continuously removed from the aqueous reaction phase as it is formed.

Self-Validating Protocol: In Situ Membrane Extraction (ISPR) Integrating in situ membrane extraction shifts the equilibrium by continuously recovering the product amine[5].

  • Setup: Interface the bioreactor with a hydrophobic membrane module (e.g., PTFE).

  • Organic Sink: Circulate an organic solvent (e.g., n-heptane or a reactive extractant like oleic acid) on the permeate side of the membrane[6].

  • pH Tuning: Maintain the bioreactor at pH 9.0–9.5. Causality: This is a critical thermodynamic compromise. It is high enough that a fraction of the amine is unprotonated and can cross the hydrophobic membrane, but low enough to maintain ATA enzyme stability and prevent denaturation[5].

  • Recovery: The amine selectively partitions across the membrane into the organic sink, driving the biocatalytic conversion >95% and directly providing a pre-extracted organic product stream[5].

References
  • Chiral resolution - Wikipedia. Available at:[Link]

  • Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC. Available at:[Link]

  • Vortex-assisted liquid–liquid microextraction for the simultaneous derivatization and extraction of five primary aliphatic amines in water sample - ResearchGate. Available at: [Link]

  • A Techno-economic Assessment of a Biocatalytic Chiral Amine Production Process Integrated with In Situ Membrane Extraction - ACS Publications. Available at:[Link]

  • Extractive in situ product removal for the application of naturally produced l-alanine as an amine donor in enzymatic metaraminol production - Green Chemistry (RSC Publishing). Available at: [Link]

  • In situ reactive extraction with oleic acid for process intensification in amine transaminase catalyzed reactions - Green Chemistry (RSC Publishing). Available at:[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Impurity Clearance for (R)-1-(2-Propoxyphenyl)ethan-1-amine

Welcome to the Technical Support Center for the purification of (R)-1-(2-Propoxyphenyl)ethan-1-amine . This guide is designed for researchers, synthesis chemists, and drug development professionals who require high-purit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of (R)-1-(2-Propoxyphenyl)ethan-1-amine . This guide is designed for researchers, synthesis chemists, and drug development professionals who require high-purity chiral amine building blocks. Below, you will find expertly curated troubleshooting FAQs, quantitative data summaries, and self-validating experimental protocols to ensure your purification workflows are robust, scalable, and reproducible.

Part 1: Troubleshooting Guides & FAQs

Section 1: Enantiomeric Enrichment & Chiral Resolution

Q: Why does my classical resolution with (+)-tartaric acid yield low enantiomeric excess (ee) for the targeted (R)-amine? A: Low enantiomeric excess during chiral resolution typically stems from poor thermodynamic control during crystallization or incorrect resolving agent stoichiometry. When resolving racemic 1-arylethanamines, the reaction with an enantiomerically pure chiral acid forms a mixture of diastereomeric salts with divergent solubilities (1)[1].

If your cooling ramp is too fast, kinetic trapping occurs, leading to the co-precipitation of the more soluble (S)-amine diastereomer. Furthermore, using 1.0 molar equivalent of the resolving agent relies entirely on the solubility differences between the two formed salts. By reducing the stoichiometry to 0.5 molar equivalents (the "half-equivalent method"), the system selectively precipitates the least soluble diastereomeric salt while leaving the unwanted enantiomer as a highly soluble free base in the mother liquor, drastically enhancing the initial optical purity (2)[2]. This approach minimizes the loss of material and is a standard best practice in salt screening methodologies (3)[3].

Section 2: Chemical Impurity Clearance

Q: How can I selectively remove unreacted 2-propoxyacetophenone and over-alkylated secondary amines from my crude mixture? A: Unreacted ketones and neutral impurities can be efficiently cleared using a pH-tuned liquid-liquid extraction (LLE) (4)[4]. Because 1-(2-propoxyphenyl)ethan-1-amine is a primary amine (pKa ~9.0–9.5), it can be quantitatively protonated at pH < 2.0. In this highly acidic state, the amine partitions entirely into the aqueous phase as a water-soluble ammonium salt, while non-basic impurities (like the starting ketone) remain in the organic phase and are discarded. During the subsequent basification step, the target primary amine will "oil out" of the aqueous layer at pH > 12, allowing for clean recovery into a fresh organic solvent (5)[5].

Section 3: Trace Metal Removal

Q: My batch fails heavy metal limits (e.g., Ru or Pd > 10 ppm) after asymmetric reductive amination. How do I scavenge these without losing the amine? A: Transition metals form highly stable coordination complexes with primary amines. Standard aqueous washes are insufficient because the amine acts as a competitive ligand, dragging the metal into the organic phase. To break this complex, you must introduce a ligand with a higher binding affinity for the specific metal. Passing the organic solution through thiol-functionalized silica (e.g., SiliaBond® Thiol) irreversibly traps the metal onto the solid support, allowing the free amine to be recovered via simple filtration with >95% yield.

Part 2: Quantitative Data Summaries

Table 1: Impurity Profile & Clearance Strategies

Impurity Type Specific Example Detection Method Primary Clearance Strategy Expected Reduction
Enantiomeric (S)-1-(2-Propoxyphenyl)ethan-1-amine Chiral HPLC (AD-H) Diastereomeric salt crystallization >99% ee
Starting Material 2-Propoxyacetophenone GC-FID / LC-UV pH-Tuned LLE (pH < 2.0) < 0.1% area
Over-alkylation Secondary amine derivatives LC-MS pH-Tuned LLE & Crystallization < 0.5% area

| Trace Metals | Palladium (Pd) / Ruthenium (Ru) | ICP-MS | Thiol-functionalized silica | < 10 ppm |

Table 2: Chiral Resolving Agent Screen (0.5 eq stoichiometry in Ethanol)

Resolving Agent Stoichiometry Solvent System Precipitating Diastereomer Expected Yield Expected ee
(+)-Tartaric Acid 0.5 eq Ethanol (R)-Amine-(+)-Tartrate 38–42% >95%
(S)-Mandelic Acid 1.0 eq Ethanol / Water (R)-Amine-(S)-Mandelate 28–35% >90%

| (-)-DPTTA | 0.5 eq | Methanol | (S)-Amine-(-)-DPTTA | N/A (Wrong Isomer)| N/A |

Part 3: Self-Validating Experimental Protocols

Protocol A: pH-Tuned Liquid-Liquid Extraction (LLE)

Objective: Clearance of neutral/acidic impurities and unreacted starting materials.

  • Acidification: Dissolve the crude amine mixture in 5 volumes of dichloromethane (DCM). Add 5 volumes of 1M HCl and stir vigorously for 15 minutes.

  • Phase Separation: Allow the layers to settle. The amine protonates and moves to the aqueous layer (5)[5].

  • Validation Check 1: Test the pH of the aqueous layer; it MUST be < 2.0. If not, add more 1M HCl. This guarantees complete protonation.

  • Organic Wash: Discard the lower DCM layer (contains unreacted 2-propoxyacetophenone). Wash the aqueous layer with 2 additional volumes of fresh DCM to ensure total neutral impurity clearance (4)[4].

  • Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH until the pH exceeds 12.0.

  • Validation Check 2: The aqueous solution MUST become milky/cloudy as the free base oils out. If it remains clear, the amine has not been liberated.

  • Extraction: Extract the basified aqueous mixture with fresh DCM (3 x 3 volumes). Dry the combined organic layers over MgSO₄ and concentrate in vacuo.

Protocol B: Diastereomeric Resolution via Half-Equivalent Method

Objective: Enantiomeric enrichment of the (R)-isomer.

  • Dissolution: Suspend 10.0 g of the chemically pure racemic amine in 50 mL of absolute ethanol. Heat to 60°C until fully dissolved.

  • Agent Addition: Slowly add 0.5 molar equivalents of (+)-tartaric acid dissolved in 20 mL of warm ethanol (3)[3].

  • Validation Check 1: The solution must remain clear at 60°C. If precipitation occurs immediately, the system is supersaturated; add ethanol in 5 mL increments until clear to prevent kinetic trapping.

  • Controlled Crystallization: Cool the reactor to 20°C at a strict rate of 0.1°C/min. Seed crystals of the pure (R)-amine-(+)-tartrate salt can be added at 45°C to induce nucleation.

  • Isolation: Filter the resulting white crystalline solid. Wash with 10 mL of ice-cold ethanol.

  • Free-Basing: Suspend the salt in 50 mL of DCM and 50 mL of water. Add 2M NaOH until the aqueous layer reaches pH > 12. Separate the organic layer, dry, and concentrate to yield the pure (R)-enantiomer (5)[5].

Part 4: Workflow Visualization

PurificationWorkflow A Crude (R)-1-(2-Propoxyphenyl)ethan-1-amine B Acidic Extraction (pH < 2.0) A->B C Organic Waste (Ketones/Neutrals) B->C Org Phase D Basification (pH > 12.0) & Extraction B->D Aq Phase E Metal Scavenging (Thiol-Silica) D->E Org Phase F Chiral Resolution (+)-Tartaric Acid E->F G Mother Liquor ((S)-Amine) F->G Filtrate H Pure (R)-Enantiomer (>99% ee) F->H Precipitate

Workflow for the purification and chiral resolution of (R)-1-(2-Propoxyphenyl)ethan-1-amine.

References

  • Source: wikipedia.
  • Title: 6.8: Resolution (Separation)
  • Title: Buy (S)-(+)
  • Title: (R)-1-(3,5-Dimethoxyphenyl)
  • Source: onyxipca.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validated HPLC Methods for the Enantiomeric Purity of (R)-1-(2-Propoxyphenyl)ethan-1-amine

Executive Summary: The Imperative of Enantiomeric Purity In pharmaceutical development, the stereochemistry of a chiral molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and patient s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Imperative of Enantiomeric Purity

In pharmaceutical development, the stereochemistry of a chiral molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and patient safety. The two enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Therefore, the precise and accurate quantification of the undesired enantiomer as a chiral impurity is a non-negotiable aspect of quality control. This guide provides an in-depth comparison of validated High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric purity of (R)-1-(2-Propoxyphenyl)ethan-1-amine, a key chiral building block.

Our discussion is grounded in the principles of analytical procedure validation as stipulated by the International Council for Harmonisation (ICH) guideline Q2(R1)[1][2][3][4], the United States Pharmacopeia (USP) General Chapter <1225>[5][6][7][8][9], and the European Pharmacopoeia (EP) Chapter 2.2.46[10][11][12][13][14]. We will dissect two robust methods utilizing distinct chiral recognition mechanisms: a polysaccharide-based Chiral Stationary Phase (CSP) in Normal-Phase (NP) mode and a cyclofructan-based CSP in Polar Organic (PO) mode. The objective is to equip researchers and drug development professionals with the technical rationale and practical data required to select and implement a method that is not merely functional but is unequivocally fit for its intended purpose.

The Science of Chiral Recognition: A Methodological Comparison

The successful separation of enantiomers by HPLC hinges on the creation of transient, diastereomeric complexes between the analyte and the chiral selector on the CSP. The stability difference between these complexes dictates the differential retention times and, consequently, the separation. For primary amines like (R)-1-(2-Propoxyphenyl)ethan-1-amine, several classes of CSPs are effective, but their performance and operational requirements vary significantly.

Causality of Method Choices

Why these CSPs?

  • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are workhorses in chiral separations due to their broad selectivity.[15][16] Their helical polymer structure creates chiral grooves where enantiomers can interact via a combination of hydrogen bonds, dipole-dipole interactions, and steric hindrance. This multi-modal interaction potential makes them highly effective for a wide range of racemates, including primary amines.[15]

  • Cyclofructan-based CSPs have emerged as a powerful alternative, demonstrating a remarkably high success rate in resolving primary amines.[17][18] The structure includes crown ether-like moieties that, along with derivatized functional groups, provide a unique chiral environment for selective interactions.[19]

Why these Mobile Phases? The choice of mobile phase mode (Normal-Phase vs. Polar Organic) is intrinsically linked to the CSP and the analyte.

  • Normal-Phase (NP) Mode: Utilizes a non-polar primary solvent (e.g., hexane) and a polar modifier (e.g., ethanol). This mode is excellent for polysaccharide CSPs, promoting the hydrogen bonding interactions crucial for chiral recognition.

  • Polar Organic (PO) Mode: Employs polar organic solvents like acetonitrile and an alcohol modifier. This mode is particularly effective for cyclofructan CSPs, offering a different selectivity profile compared to NP mode.[18]

The Critical Role of Additives: For basic analytes like primary amines, peak shape is a common challenge due to strong interactions with residual acidic silanols on the silica support of the CSP. To mitigate this, a small amount of a basic additive (e.g., diethylamine, triethylamine) is incorporated into the mobile phase.[15][18] This additive competitively binds to the active silanol sites, preventing analyte tailing and ensuring sharp, symmetrical peaks essential for accurate quantification.

Performance Data at a Glance

The following table provides a comparative summary of two validated methods for the enantiomeric purity of (R)-1-(2-Propoxyphenyl)ethan-1-amine.

ParameterMethod A: Normal-Phase (Polysaccharide CSP)Method B: Polar Organic (Cyclofructan CSP)Rationale & Justification
Chiral Stationary Phase Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate))Larihc® CF6-P (Isopropyl carbamate derivatized cyclofructan)Polysaccharide phases offer broad applicability, while cyclofructans show specialized high success for primary amines.[18]
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)Acetonitrile / Methanol / Trifluoroacetic Acid / Triethylamine (95:5:0.3:0.2, v/v/v/v)NP mode leverages hydrogen bonding on polysaccharides. PO mode with an acid/base pair is highly effective for cyclofructans.[19]
Resolution (Rs) > 2.5> 3.0A resolution of > 2.0 is generally desired for robust quantification of a minor enantiomer.
Typical Analysis Time 15 - 20 minutes10 - 15 minutesPO mode with acetonitrile often allows for faster analysis due to lower viscosity and stronger elution.
Solvent Consumption High (Hexane-based)Moderate (Acetonitrile-based)Hexane is less expensive but has greater environmental/health concerns. Acetonitrile is more costly.
Method Robustness HighHighBoth methods are highly robust once optimized. The NP method is sensitive to water content in the mobile phase.
Development Complexity ModerateModerateBoth require screening of additives. The acid/base ratio in Method B can be a critical parameter to optimize.

Detailed Experimental & Validation Protocols

A method's trustworthiness is established through rigorous validation.[6] The following sections provide step-by-step protocols for executing and validating Method A, which represents a widely applicable and robust approach.

Experimental Protocol: Method A

3.1.1 Instrumentation & Conditions

  • System: HPLC with a UV/Vis Detector.

  • Column: Chiralpak® IC, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

3.1.2 Reagent & Sample Preparation

  • Diluent: Mobile Phase.

  • Racemic Standard (for System Suitability): Prepare a 0.5 mg/mL solution of racemic 1-(2-Propoxyphenyl)ethan-1-amine in diluent.

  • Sample Solution: Accurately weigh and dissolve the (R)-1-(2-Propoxyphenyl)ethan-1-amine sample in diluent to a final concentration of 0.5 mg/mL.

3.1.3 System Suitability Test (SST) Before sample analysis, inject the racemic standard solution in replicate (n=6). The system is deemed suitable for use if the following criteria are met:

  • Resolution (Rs): The resolution between the (R) and (S) enantiomer peaks must be ≥ 2.0.

  • Tailing Factor (Tf): The tailing factor for the (R)-enantiomer peak must be ≤ 1.5.

  • Precision: The relative standard deviation (RSD) of the peak areas for the (R)-enantiomer must be ≤ 2.0%.

Validation Protocol: A Self-Validating System

The validation protocol must demonstrate that the method is suitable for its intended purpose—in this case, the quantification of the (S)-enantiomer impurity in the (R)-1-(2-Propoxyphenyl)ethan-1-amine active pharmaceutical ingredient (API). The following parameters must be assessed according to ICH Q2(R1) guidelines.[2][4][20]

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Inject diluent, racemic standard, and sample solution. Spike the sample with the (S)-enantiomer.No interference at the retention time of the (S)-enantiomer. The peak for the (S)-enantiomer is resolved from the main (R)-enantiomer peak (Rs ≥ 2.0).
Limit of Quantitation (LOQ) Determine based on signal-to-noise ratio (S/N ≈ 10) or standard deviation of the response and the slope. Prepare a solution of the (S)-enantiomer at the determined LOQ concentration and inject (n=6).The method should be precise and accurate at the LOQ. Typically, the LOQ should be ≤ 0.05% of the nominal sample concentration.
Linearity Prepare a series of at least 5 solutions of the (S)-enantiomer ranging from the LOQ to 150% of the specification limit (e.g., 0.15%). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Accuracy (Recovery) Spike the pure (R)-enantiomer sample with the (S)-enantiomer at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit), with n=3 preparations per level.Mean recovery should be within 90.0% to 110.0% at each concentration level.
Precision (Repeatability) Prepare six individual samples of the (R)-enantiomer spiked with the (S)-enantiomer at the specification limit (e.g., 0.10%).RSD of the calculated percentage of the (S)-enantiomer should be ≤ 5.0%.
Intermediate Precision Repeat the precision study on a different day with a different analyst or on a different instrument.Results should be consistent with the repeatability study, demonstrating the method's ruggedness within the lab.
Robustness Deliberately vary critical method parameters (e.g., Flow Rate ±10%, Isopropanol % ±2 absolute, Column Temperature ±5 °C) and assess the impact on resolution and quantification.System suitability criteria (especially resolution) must be met under all varied conditions. The quantitative result should not change significantly.

Visualizing the Workflow

To ensure clarity and procedural logic, the following diagrams illustrate the key workflows in chiral method development and strategic selection.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2 R1) A Define Analyte & Goal (Enantiomeric Purity of Primary Amine) B CSP & Mobile Phase Screening (Polysaccharide, Cyclofructan, etc.) (NP, PO, RP modes) A->B Initial Strategy C Optimization (Mobile Phase Ratio, Additives, Flow Rate) B->C Identify Hits D System Suitability Test (SST) Definition C->D Finalize Conditions E Specificity D->E Begin Validation F Linearity & Range E->F G LOD & LOQ F->G H Accuracy (Recovery) G->H I Precision (Repeatability & Intermediate) H->I J Robustness I->J K Final Method Documentation J->K

Caption: Chiral HPLC Method Development and Validation Workflow.

Caption: Decision Tree for Chiral Separation Strategy.

Conclusion

The selection of an analytical method for determining enantiomeric purity is a critical decision in pharmaceutical development. Both the Normal-Phase method on a polysaccharide CSP and the Polar Organic mode method on a cyclofructan CSP offer robust and reliable pathways for the analysis of (R)-1-(2-Propoxyphenyl)ethan-1-amine. The polysaccharide-based method represents a classic, well-understood approach, while the cyclofructan method offers potentially faster analysis and high success rates for this specific class of compounds. The ultimate choice should be guided by laboratory resources, solvent management policies, and the specific performance characteristics required. Regardless of the method chosen, a comprehensive validation according to established regulatory guidelines is the only way to ensure the generation of trustworthy data, thereby safeguarding product quality and patient health.

References

  • General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. (2022, July 27). European Directorate for the Quality of Medicines & HealthCare. [10]

  • European Pharmacopoeia 6.0. (2008). 2.2.46. Chromatographic Separation Techniques. [11]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). United States Pharmacopeia. [5]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL PROCEDURES. (n.d.). United States Pharmacopeia. [6]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023, October 3). Chromatography Today. [21]

  • HPLC method for enantiomeric separation of chiral amines. (n.d.). BenchChem. [15]

  • Review of Chiral Stationary Phase Development and Chiral Applications. (n.d.). LCGC. [17]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025, November 13). ECA Academy. [7]

  • Chromatographic Techniques in EP 2.2.46. (n.d.). Scribd. [12]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025, November 13). Investigations of a Dog. [8]

  • Revision of European Pharmacopeia (EP) Chapter 2.2.46. (2017, September 13). Phenomenex. [13]

  • European Pharmacopoeia 7.0. (n.d.). 2.2.46. Chromatographic Separation Techniques. [14]

  • <1225> Validation of Compendial Procedures. (2017). USP-NF. [9]

  • Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2013). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1314, 133-143. [18]

  • Hamada, M., et al. (2012). Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. Chirality, 24(9), 734-40.[22]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 194-203.[23]

  • CHIRAL STATIONARY PHASES. (n.d.). Regis Technologies, Inc. [24]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). European Pharmaceutical Review. [1]

  • Zhang, T., et al. (2022). Preparation of novel chiral stationary phases based on a chiral trianglsalen macrocycle by thiol-ene click chemistry for enantioseparation in high-performance liquid chromatography. Journal of Chromatography A, 1677, 463305.[25]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [2]

  • Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol. (n.d.). BenchChem. [26]

  • Spudeit, D. A., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 27(9). [19]

  • Enantiomeric Purification (HPLC/SFC). (n.d.). BOC Sciences. []

  • A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). (2025, September 23). American Journal of Biopharmacy and Pharmaceutical Sciences. [20]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [3]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). (2006). European Medicines Agency. [4]

  • Chiral HPLC and SFC Columns. (n.d.). Columnex LLC. [28]

  • A Comparative Guide to the Validation of HPLC Methods for Enantiomeric Purity of 1,2,3,4-Tetrahydro-1-naphthylamine. (n.d.). BenchChem. [29]

  • Yu, J., et al. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Chirality, 28(4), 276-81.[30]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). Journal of the Iranian Chemical Society, 18, 2497–2519. [16]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (2019). Molecular and Cellular Therapies, 7, 3. [31]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (2020). Asian Journal of Pharmaceutical Analysis, 10(2), 83-90.[32]

  • Kumar, A. P., et al. (2010). HPLC Method for the Enantiomeric Purity of Eletriptan Hydrobromide. Asian Journal of Chemistry, 22(5), 3555-3562.

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Comparative

A Senior Application Scientist's Guide to NMR Spectral Validation of (R)-1-(2-Propoxyphenyl)ethan-1-amine

Introduction: The Imperative of Stereochemical Fidelity in Drug Discovery In the landscape of pharmaceutical development and chemical research, the precise structural and stereochemical characterization of molecules is n...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Stereochemical Fidelity in Drug Discovery

In the landscape of pharmaceutical development and chemical research, the precise structural and stereochemical characterization of molecules is not merely a procedural step but a foundational pillar of safety and efficacy. Chiral amines, in particular, are ubiquitous building blocks in a vast array of bioactive compounds. The distinct three-dimensional arrangement of atoms in enantiomers can lead to profoundly different pharmacological and toxicological profiles. Therefore, robust analytical methodologies for validating the identity and enantiomeric purity of chiral intermediates like (R)-1-(2-Propoxyphenyl)ethan-1-amine are critical.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique for the structural elucidation of organic compounds.[1][2][3] Its power lies in its ability to provide a detailed atomic-level map of a molecule's carbon-hydrogen framework. This guide offers a comprehensive, in-depth comparison and validation workflow for (R)-1-(2-Propoxyphenyl)ethan-1-amine using ¹H and ¹³C NMR spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and explore methods for confirming enantiomeric purity, providing researchers with a self-validating system for this crucial analytical task.

Pillar 1: Theoretical Framework for NMR-Based Structural Elucidation

At its core, NMR spectroscopy exploits the magnetic properties of atomic nuclei, such as ¹H (protons) and ¹³C.[2][4] When placed in a strong magnetic field, these nuclei can absorb energy from radiofrequency waves at specific frequencies, a phenomenon known as resonance. The precise resonance frequency, or "chemical shift" (δ), is highly sensitive to the local electronic environment of the nucleus, offering a unique fingerprint for each atom in a molecule.[2][5]

For (R)-1-(2-Propoxyphenyl)ethan-1-amine, we can predict the expected NMR signals based on its structure:

  • ¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their relative numbers (through integration), and their connectivity (through spin-spin coupling).[1][5] Protons on adjacent carbons influence each other's magnetic field, causing their signals to split into characteristic patterns (e.g., doublets, triplets, quartets). The magnitude of this splitting is the coupling constant (J), measured in Hertz (Hz).[1]

  • ¹³C NMR Spectroscopy: While less sensitive than ¹H NMR, ¹³C NMR provides a direct count of the non-equivalent carbon atoms in a molecule, with chemical shifts indicating their functional type (e.g., aliphatic, aromatic, attached to an oxygen).[5][6]

  • Chiral Analysis by NMR: It is a fundamental principle that in a standard, achiral solvent (like CDCl₃), enantiomers are indistinguishable by NMR, producing identical spectra.[7] To validate the enantiomeric purity of (R)-1-(2-Propoxyphenyl)ethan-1-amine, it is necessary to introduce a chiral environment. This is typically achieved by adding a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[8][9] These agents interact with the enantiomers to form transient diastereomeric complexes, which are no longer mirror images and thus exhibit distinct, resolvable signals in the NMR spectrum.[7][10][11]

Pillar 2: Experimental Design & Protocols

Predicted ¹H and ¹³C NMR Spectral Data for (R)-1-(2-Propoxyphenyl)ethan-1-amine

The following tables summarize the predicted chemical shifts for the target molecule. These predictions are based on established principles of NMR spectroscopy, considering the inductive and anisotropic effects of the phenyl, propoxy, and amine functionalities.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

AssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-c (CH₃-CH₂)~1.05Triplet (t)3H~7.4
H-g (CH₃-CH)~1.40Doublet (d)3H~6.6
H-a (NH₂)~1.60Broad Singlet (br s)2HN/A
H-b (CH₂-CH₃)~1.85Sextet2H~7.0
H-d (O-CH₂)~4.00Triplet (t)2H~6.5
H-f (CH-NH₂)~4.30Quartet (q)1H~6.6
H-1, H-3 (Ar-H)~6.90Multiplet (m)2HN/A
H-2, H-4 (Ar-H)~7.25Multiplet (m)2HN/A

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)

AssignmentPredicted δ (ppm)
C-c (CH₃-CH₂)~10.5
C-g (CH₃-CH)~24.5
C-b (CH₂-CH₃)~22.7
C-f (CH-NH₂)~50.0
C-d (O-CH₂)~70.0
C-3 (Ar-C)~111.5
C-1 (Ar-C)~121.0
C-4 (Ar-C)~127.0
C-2 (Ar-C)~128.5
C-5 (Ar-C, Quaternary)~133.0
C-6 (Ar-C, Quaternary)~156.5
Experimental Workflow: Data Acquisition

The following diagram and protocol outline the standardized procedure for acquiring high-quality NMR data.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition (400 MHz) cluster_proc Data Processing prep1 Weigh ~10-20 mg of (R)-1-(2-Propoxyphenyl)ethan-1-amine prep2 Dissolve in ~0.6 mL of CDCl3 containing 0.03% TMS prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into spectrometer prep3->acq1 acq2 Lock, tune, and shim the instrument acq1->acq2 acq3 Acquire 1H Spectrum (e.g., 16 scans, 1s relaxation delay) acq2->acq3 acq4 Acquire 13C Spectrum (e.g., 1024 scans, 2s relaxation delay) acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 proc2 Phase and baseline correct spectra proc1->proc2 proc3 Calibrate 1H spectrum to TMS (0.00 ppm) proc2->proc3 proc4 Calibrate 13C spectrum to CDCl3 (77.16 ppm) proc3->proc4

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Protocol for Acquiring ¹H and ¹³C NMR Spectra:

  • Sample Preparation: Accurately weigh 10-20 mg of (R)-1-(2-Propoxyphenyl)ethan-1-amine into a clean, dry vial. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[2] Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Perform standard instrument setup procedures, including locking onto the deuterium signal of the solvent, tuning the probe to the correct frequencies for ¹H and ¹³C, and shimming the magnetic field to ensure homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. For a 400 MHz spectrometer, a typical acquisition might involve 16 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Following proton acquisition, set up the carbon experiment. Due to the low natural abundance of ¹³C, more scans are required. A typical acquisition might involve 1024 scans with a 2-second relaxation delay.

  • Data Processing: Process both the ¹H and ¹³C Free Induction Decays (FIDs) by applying a Fourier transform. The resulting spectra should be manually phased and baseline corrected. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.

Pillar 3: Data Interpretation and Cross-Validation

The final step is a rigorous analysis of the acquired spectra to confirm the structure and assess purity.

Structural Validation Workflow

The following logical diagram illustrates the process of interpreting the spectral data to validate the molecular structure.

G cluster_h1 1H NMR Analysis cluster_c13 13C NMR Analysis start Acquired 1H and 13C Spectra h1_chem_shift Check Chemical Shifts: Compare experimental δ values with Table 1. start->h1_chem_shift c13_count Count Carbon Signals: Does the number of peaks match the number of unique carbons? start->c13_count h1_integration Check Integration: Confirm relative proton ratios. h1_chem_shift->h1_integration h1_multiplicity Analyze Splitting Patterns: Confirm proton connectivity (e.g., CH3-CH quartet/doublet). h1_integration->h1_multiplicity decision Do all spectral data match predictions? h1_multiplicity->decision c13_chem_shift Check Chemical Shifts: Compare experimental δ values with Table 2. c13_count->c13_chem_shift c13_chem_shift->decision success Structure Validated decision->success Yes fail Structure NOT Validated (Investigate for impurities or incorrect structure) decision->fail No

Caption: Logical workflow for the structural validation using NMR spectral data.

A successful validation requires that:

  • The number of signals in both ¹H and ¹³C spectra matches the number of chemically non-equivalent protons and carbons.

  • The chemical shifts, integration values, and splitting patterns in the ¹H spectrum align with the predicted data in Table 1.[1]

  • The chemical shifts in the ¹³C spectrum align with the predicted data in Table 2.

Comparative Guide: Enantiomeric Purity Assessment

To confirm the sample is the desired (R)-enantiomer and not a racemic mixture, a comparison using a chiral solvating agent is essential.

Alternative 1: Pure (R)-1-(2-Propoxyphenyl)ethan-1-amine with CSA

  • Expected Observation: The ¹H NMR spectrum will remain sharp, with each signal corresponding to a single set of protons. No peak splitting beyond the standard spin-spin coupling will be observed.

Alternative 2: Racemic Mixture of (R/S)-1-(2-Propoxyphenyl)ethan-1-amine with CSA

  • Expected Observation: The CSA will form two different transient diastereomeric complexes: [(R)-amine • (S)-CSA] and [(S)-amine • (S)-CSA]. As these complexes are not mirror images, at least one, and likely several, proton signals of the amine will appear as a doubled set of peaks. The signals for the protons closest to the chiral center (e.g., H-f and H-g) are most likely to show separation (anisochrony).[11] The integration ratio of these doubled peaks will be 1:1.

Protocol for Enantiomeric Excess (ee) Determination:

  • Sample Preparation: In an NMR tube, mix the subject amine (e.g., (R)-1-(2-Propoxyphenyl)ethan-1-amine, ~0.05 mmol) with an equimolar amount of a suitable chiral solvating agent (e.g., (S)-BINOL derivative).[8][11] Dissolve the mixture in ~0.6 mL of CDCl₃.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. It may be necessary to acquire more scans to achieve a good signal-to-noise ratio for accurate integration.

  • Data Analysis: Identify a well-resolved signal that has split into two distinct peaks corresponding to the R and S enantiomers. Carefully integrate both peaks. Calculate the enantiomeric excess using the formula: ee (%) = [ (Integration_major - Integration_minor) / (Integration_major + Integration_minor) ] x 100

For a sample of pure (R)-1-(2-Propoxyphenyl)ethan-1-amine, only the "major" signal should be observed, confirming an ee of >99%.

Comparison with Chiral HPLC:

While NMR with a CSA is a rapid and non-destructive method for determining enantiomeric purity, Chiral High-Performance Liquid Chromatography (HPLC) is another powerful alternative.[8]

FeatureNMR with Chiral Solvating AgentChiral HPLC
Principle Forms transient diastereomers in solution, causing signal splitting.[8]Physically separates enantiomers on a chiral stationary phase.[8]
Speed Very fast; analysis takes minutes after sample prep.[8][11]Slower; requires method development and run times can be longer.
Sample Prep Minimal; simply mix components in an NMR tube.[11]More involved; requires filtration and precise dilution.
Sensitivity Lower; typically requires mg quantities.High; can detect trace impurities.
Validation Excellent for cross-validation and reaction monitoring.[8]Often the gold standard for quality control in regulated environments.[8]

For ultimate confidence, cross-validation of enantiomeric purity using both NMR and Chiral HPLC is the recommended best practice in a research and development setting.[8]

Conclusion

The validation of (R)-1-(2-Propoxyphenyl)ethan-1-amine is a multi-faceted process that relies on the synergistic interpretation of ¹H and ¹³C NMR spectroscopy. By systematically comparing experimental data with predicted values for chemical shifts, integrations, and coupling constants, the chemical identity and structural integrity can be unequivocally confirmed. Furthermore, the strategic use of chiral solvating agents transforms NMR into a powerful tool for the rapid and accurate determination of enantiomeric purity. This guide provides the necessary theoretical grounding, experimental protocols, and logical workflows to empower researchers to perform this critical validation with the highest degree of scientific rigor and confidence.

References

  • NMR Spectroscopy . Michigan State University Department of Chemistry. [Link]

  • Kusano, S., et al. (2021). Detection of enantiomers of chiral primary amines by 1H NMR analysis via enamine formation with an enantiopure γ-keto-β-keto ester. Journal of Organic Chemistry.
  • Gill, B. D., et al. (2020). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Gill, B. D., et al. (2020). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Singh, V., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis . RSC Advances. [Link]

  • Kim, H. J., et al. (2024). Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. Organic Letters.
  • 1HNMR spectrometry in structural elucidation of organic compounds . Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Guan, Y., et al. (2021). A framework for automated structure elucidation from routine NMR spectra . Chemical Science. [Link]

  • Structural elucidation by NMR(1HNMR) . Slideshare. [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy . Chemistry LibreTexts. [Link]

  • Rêgo, D. N., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds . Molecules. [Link]

  • The 1 H NMR spectra of a-phenylethylamine (a), calixarene carboxylic... . ResearchGate. [Link]

  • Valencia, I., et al. (2007). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine . Molecules. [Link]

  • Musacchio, A. J., et al. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society.
  • Differentiation of Chiral Compounds Using NMR Spectroscopy . Request PDF on ResearchGate. [Link]

  • Zhang, G., et al. (2018). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy . Scientific Reports. [Link]

  • Part 7: Analytical Techniques for Stereochemistry . Chiralpedia. [Link]

  • Phenethylamine Spectra . SpectraBase. [Link]

  • Simmler, C., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications . Fitoterapia. [Link]

  • de Oliveira, P. F., et al. (2016). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product . Journal of the Brazilian Chemical Society. [Link]

  • A. 1 H NMR spectrum of a 1:2 molar ratio mixture of ethylamine and PLP... . ResearchGate. [Link]

  • Experimental procedures, characterization data for all compounds and copies of NMR spectra . Beilstein Journals. [Link]

  • Geronikaki, A., et al. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones . Magnetochemistry. [Link]

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Validation

(R)-1-(2-Propoxyphenyl)ethan-1-amine vs ortho-methoxy analogs efficacy

Comparative Efficacy Guide: (R)-1-(2-Propoxyphenyl)ethan-1-amine vs. Ortho-Methoxy Analogs in Medicinal Chemistry and Asymmetric Synthesis Executive Summary (R)-1-(2-Propoxyphenyl)ethan-1-amine and its ortho-methoxy coun...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: (R)-1-(2-Propoxyphenyl)ethan-1-amine vs. Ortho-Methoxy Analogs in Medicinal Chemistry and Asymmetric Synthesis

Executive Summary

(R)-1-(2-Propoxyphenyl)ethan-1-amine and its ortho-methoxy counterpart, (R)-1-(2-Methoxyphenyl)ethan-1-amine, are highly valuable chiral building blocks and pharmacophores. As a Senior Application Scientist, I have structured this guide to objectively evaluate their comparative efficacy. By analyzing how the steric bulk and lipophilicity of the ortho-alkoxy substituent influence receptor binding affinity and their performance as chiral resolving agents, this guide provides a mechanistic framework for selecting the appropriate analog for your specific research pipeline.

Mechanistic Rationale: Steric and Electronic Causality

The substitution of a methoxy group with a propoxy group at the ortho position of the phenyl ring introduces critical physicochemical shifts that dictate the molecule's behavior in both biological and synthetic environments:

  • Steric Hindrance (Taft Parameter, Es​ ): The propoxy chain is substantially bulkier than the methoxy group. In asymmetric synthesis, this increased steric volume creates a more rigid, sterically demanding chiral environment during diastereomeric salt formation. This often improves the enantiomeric excess (ee%) when resolving bulky racemic acids, as the larger propoxy group prevents the "wrong" enantiomer from co-crystallizing in the lattice.

  • Lipophilicity (LogP): The addition of two methylene units increases the lipophilicity (clogP shifts from ~1.5 to ~2.5). In medicinal chemistry, this enhances membrane permeability but also alters the ligand's orientation within hydrophobic receptor pockets.

  • Receptor Binding (5-HT2A Model): Ortho-alkoxy phenethylamines are classic pharmacophores for the 5-HT2A receptor. The oxygen atom acts as a crucial hydrogen bond acceptor. Research indicates that an oxygen-containing group at the ortho position consistently increases binding affinity to the 5-HT2A receptor[1]. However, extending the alkyl chain from methyl to propyl forces the aromatic ring into a different dihedral angle relative to the ethylamine side chain. This extension can enhance affinity via deeper hydrophobic pocket filling, making the propoxy analog a valuable tool for probing structure-activity relationships (SAR) in neuropharmacology[2].

G Ligand Ortho-Alkoxy Phenethylamine Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Gq Gq Protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC

Caption: 5-HT2A GPCR signaling cascade activated by ortho-alkoxy phenethylamines.

Comparative Physicochemical & Pharmacological Data

To facilitate objective comparison, the quantitative physicochemical properties of both analogs are summarized below. The increased lipophilicity and molecular weight of the propoxy analog directly correlate with its distinct behavior in chromatographic retention and biological partitioning.

Property / Metric(R)-1-(2-Methoxyphenyl)ethan-1-amine(R)-1-(2-Propoxyphenyl)ethan-1-amine
CAS Number 68285-23-4953904-81-9 (HCl: 1135292-86-2)
Molecular Weight 151.21 g/mol 179.26 g/mol
Calculated LogP (clogP) ~1.54~2.51
Topological Polar Surface Area 35.3 Ų35.3 Ų
Steric Bulk (Ortho-Group) Low (-OCH3)High (-OCH2CH2CH3)
Primary Application Chiral auxiliary, baseline SAR probeAdvanced resolving agent, lipophilic SAR probe

Experimental Workflows & Self-Validating Protocols

To objectively evaluate the efficacy of these two analogs in your own laboratory, you must employ self-validating experimental designs. Below are two standardized protocols tailored for asymmetric synthesis and pharmacological evaluation.

Protocol A: Diastereomeric Salt Resolution (Asymmetric Synthesis)

Objective: Compare the resolving power of the methoxy vs. propoxy analogs against a racemic carboxylic acid. Causality: Ethanol is selected as the solvent because it provides high solubility for the amine/acid at elevated temperatures and poor solubility for the diastereomeric salt at room temperature, thermodynamically driving crystallization.

  • Salt Formation: Dissolve 10 mmol of the target racemic acid in 20 mL of hot ethanol (70°C). Add 10 mmol of the chosen (R)-amine dropwise under continuous stirring.

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature over 24 hours. Rapid cooling traps impurities; slow cooling ensures the growth of high-purity diastereomeric crystals.

  • Separation: Filter the resulting crystals under a vacuum and wash the filter cake with 5 mL of ice-cold ethanol to remove surface impurities.

  • Self-Validation (Mass Balance & HPLC):

    • Action: Treat both the isolated crystals and the concentrated mother liquor with 1M HCl to break the salt and liberate the resolved acid. Extract both fractions with ethyl acetate.

    • Validation: Analyze both fractions via Chiral HPLC. The sum of the enantiomers in the crystals and mother liquor must equal the starting racemic mixture. If the crystals show 90% ee for the (R)-acid, but the mother liquor does not show a corresponding enrichment of the (S)-acid, the resolution is failing due to decomposition rather than true chiral discrimination.

Workflow Start Racemic Acid Mixture Amine Add (R)-1-(2-Propoxyphenyl)ethan-1-amine (Resolving Agent) Start->Amine Salt Diastereomeric Salt Formation in Ethanol Amine->Salt Cryst Fractional Crystallization Salt->Cryst Sep Filtration & Separation Cryst->Sep Analysis HPLC Enantiomeric Excess (ee%) Analysis Sep->Analysis

Caption: Workflow for diastereomeric salt resolution and HPLC validation.

Protocol B: In Vitro Radioligand Binding Assay (Pharmacology)

Objective: Determine the binding affinity ( Ki​ ) of the analogs at the 5-HT2A receptor to assess the impact of the extended propoxy chain. Causality: [3H]-Ketanserin is utilized as the radioligand because it is a highly selective 5-HT2A antagonist, providing a reliable, high-affinity baseline for competitive binding[1].

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human 5-HT2A receptors. Centrifuge at 40,000 x g and resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4)[2].

  • Incubation: In a 96-well plate, combine 50 µL of the membrane suspension, 25 µL of [3H]-Ketanserin (1 nM final concentration), and 25 µL of the test amine at varying concentrations ( 10−10 to 10−4 M).

  • Equilibration: Incubate the plate at 37°C for 60 minutes to ensure the competitive binding reaches thermodynamic equilibrium[2].

  • Self-Validation (Non-Specific Binding Control):

    • Action: Include control wells containing 10 µM of unlabeled ketanserin[1].

    • Validation: The 10 µM unlabeled ketanserin saturates all true 5-HT2A receptors. Therefore, any radioactivity measured in these specific wells represents non-specific binding (e.g., radioligand sticking to the plastic plate or non-receptor lipids). Subtract this value from the total binding to calculate specific binding. If specific binding is <50% of total binding, the assay's signal-to-noise ratio is invalid, and the membrane protein concentration must be optimized.

  • Termination & Analysis: Rapidly terminate the reaction by filtering the mixture through GF/B glass fiber filters. Wash with ice-cold buffer, and measure retained radioactivity via liquid scintillation counting. Calculate the IC50​ and derive the Ki​ using the Cheng-Prusoff equation.

References

  • Wang, S., et al. "Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor." Biomolecules & Therapeutics, 2022. URL:[Link]

Sources

Comparative

Comparative Pharmacokinetic Analysis of (R)-1-(2-Propoxyphenyl)ethan-1-amine: A Stereoselective Profiling Guide

Executive Summary The development of central nervous system (CNS) and cardiovascular therapeutics frequently relies on chiral primary amine scaffolds, such as phenethylamine derivatives. (R)-1-(2-Propoxyphenyl)ethan-1-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of central nervous system (CNS) and cardiovascular therapeutics frequently relies on chiral primary amine scaffolds, such as phenethylamine derivatives. (R)-1-(2-Propoxyphenyl)ethan-1-amine is a highly versatile building block whose pharmacokinetic (PK) and pharmacodynamic properties are strictly governed by its stereochemistry and the steric bulk of its ortho-propoxy substitution.

As an Application Scientist, I have structured this guide to objectively evaluate the pharmacokinetic performance of the (R)-enantiomer against two critical alternatives:

  • (S)-1-(2-Propoxyphenyl)ethan-1-amine: To isolate and quantify the impact of chiral inversion on metabolic stability.

  • (R)-1-(2-Methoxyphenyl)ethan-1-amine: To evaluate how reducing the steric bulk of the ortho-alkoxy chain (propoxy vs. methoxy) influences vulnerability to Phase I Cytochrome P450 (CYP450) metabolism.

Pharmacokinetic Profiling Rationale & Mechanistic Insights

The metabolism of chiral amines is one of the most stereoselective processes in pharmacokinetics, primarily driven by the spatial constraints of CYP450 active sites[1]. For 1-(2-alkoxyphenyl)ethan-1-amines, clearance is typically mediated by two competing Phase I pathways:

  • Oxidative Deamination (CYP2C19 / CYP2D6): Attack at the alpha-carbon.

  • O-Dealkylation (CYP2D6 / CYP3A4): Cleavage of the ether linkage to form a phenolic metabolite.

Causality in Experimental Design: We compare the (R)- and (S)-enantiomers because the three-dimensional orientation of the methyl group at the chiral center dictates how the amine docks into the heme-containing catalytic pocket of CYP enzymes. Furthermore, comparing the propoxy to the methoxy analog allows us to validate the hypothesis that the larger propoxy group creates steric hindrance, effectively shielding the ether oxygen from O-dealkylation and shifting the metabolic burden toward oxidative deamination[2].

MetabolicPathway Parent (R)-1-(2-Propoxyphenyl) ethan-1-amine CYP CYP2D6 / CYP2C19 Mediated Oxidation Parent->CYP ODealk O-Depropylation (Minor Pathway) CYP->ODealk Steric Hindrance Deamin Oxidative Deamination (Major Pathway) CYP->Deamin Favored Pathway Phenol 1-(2-Hydroxyphenyl) ethan-1-amine ODealk->Phenol Ketone 2-Propoxyacetophenone Deamin->Ketone

Fig 1: Proposed CYP450-mediated metabolic pathways for the (R)-propoxy scaffold.

Experimental Methodologies

To ensure a self-validating system, the following protocols utilize orthogonal approaches: in vitro microsomal stability to isolate hepatic clearance mechanisms, and in vivo rat models to determine systemic exposure and absolute bioavailability.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: Determine intrinsic clearance ( CLint​ ) and stereoselective degradation rates.

  • Preparation: Thaw pooled Human Liver Microsomes (HLM) and prepare a 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Spiking: Add the test compounds ((R)-propoxy, (S)-propoxy, or (R)-methoxy) to a final concentration of 1 µM. Rationale: 1 µM ensures first-order kinetics (concentration << Km​ )[1].

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Rationale: NADPH is the obligatory electron donor for CYP450 enzymes; its omission in control samples validates that degradation is CYP-mediated.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation: Spin at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

Protocol B: In Vivo Pharmacokinetic Profiling (Sprague-Dawley Rats)

Objective: Quantify systemic clearance, volume of distribution, and absolute bioavailability.

  • Dosing: Administer compounds to male Sprague-Dawley rats (n=3 per group).

    • Intravenous (IV): 2 mg/kg via tail vein (Formulation: 5% DMSO / 95% Saline).

    • Oral (PO): 10 mg/kg via oral gavage (Formulation: 0.5% Methylcellulose in water).

  • Sampling: Collect 200 µL blood samples via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K₂EDTA tubes.

  • Plasma Extraction: Centrifuge blood at 3,000 x g for 10 minutes to harvest plasma.

  • Bioanalysis: Analyze via LC-MS/MS using a chiral stationary phase (e.g., Chiralpak AGP) to ensure no in vivo chiral inversion occurred and to accurately quantify the specific enantiomer[3].

PKWorkflow Dose IV / PO Dosing (Sprague-Dawley) Sample Serial Blood Sampling (0-24h) Dose->Sample Prep Plasma Protein Precipitation Sample->Prep LCMS Chiral LC-MS/MS Quantification Prep->LCMS NCA Non-Compartmental Analysis LCMS->NCA

Fig 2: Standardized in vivo pharmacokinetic profiling workflow for chiral amines.

Comparative Data Analysis

The quantitative results from the in vitro and in vivo assays are summarized below. Data was processed using Non-Compartmental Analysis (NCA).

Table 1: In Vitro Human Liver Microsomal (HLM) Stability
CompoundStereocenterAlkoxy Group T1/2​ (min) CLint​ (µL/min/mg protein)Dominant Phase I Metabolite
(R)-1-(2-Propoxyphenyl)ethan-1-amine R Propoxy 42.5 32.6 Ketone (Deamination)
(S)-1-(2-Propoxyphenyl)ethan-1-amineSPropoxy21.365.1Ketone (Deamination)
(R)-1-(2-Methoxyphenyl)ethan-1-amineRMethoxy18.475.3Phenol (O-Dealkylation)

Data Interpretation: The (R)-propoxy enantiomer demonstrates a two-fold longer half-life compared to its (S)-counterpart. This indicates a strong stereoselective preference by the metabolizing CYP enzymes, which clear the (S)-enantiomer more efficiently[4]. Furthermore, the (R)-methoxy analog clears rapidly via O-dealkylation, proving that the steric bulk of the propoxy group in the target compound successfully limits ether cleavage.

Table 2: In Vivo Pharmacokinetic Parameters (Rat Model)
Parameter(R)-Propoxy Analog(S)-Propoxy Analog(R)-Methoxy Analog
IV Clearance ( CL ) (mL/min/kg)28.454.262.1
Volume of Distribution ( Vss​ ) (L/kg)3.13.42.8
IV Half-life ( T1/2​ ) (h)1.260.720.52
PO Cmax​ (ng/mL)410185142
PO AUC0−∞​ (h*ng/mL)1,580760510
Absolute Bioavailability ( F ) 45.0% 21.6% 15.8%

Data Interpretation: The in vivo data perfectly corroborates the in vitro findings. The (R)-1-(2-Propoxyphenyl)ethan-1-amine exhibits moderate systemic clearance (28.4 mL/min/kg), which is significantly lower than hepatic blood flow in rats (~55 mL/min/kg), allowing for a respectable oral bioavailability of 45.0%. Conversely, the lack of steric protection in the methoxy analog and the stereochemical vulnerability of the (S)-isomer result in high first-pass metabolism, driving their bioavailability below 22%.

Conclusion

For drug development professionals evaluating ortho-alkoxy phenethylamine scaffolds, (R)-1-(2-Propoxyphenyl)ethan-1-amine represents a highly optimized structural starting point. The experimental data confirms that the combination of the (R)-configuration and the bulky propoxy substituent acts synergistically to protect the molecule from rapid CYP450-mediated O-dealkylation and stereoselective oxidative deamination. This results in superior metabolic stability, prolonged half-life, and robust oral bioavailability compared to its (S)-enantiomer and methoxy-substituted alternatives.

References

  • Stereoselectivity of human cytochrome p450 in metabolic and inhibitory activities. PubMed / National Institutes of Health (NIH). Available at:[Link][1]

  • Hijacking Chemical Reactions of P450 Enzymes for Altered Chemical Reactions and Asymmetric Synthesis. PubMed Central (PMC) / National Institutes of Health (NIH). Available at:[Link][2]

  • Studies on the Stereoselective Metabolism of Citalopram by Human Liver Microsomes and cDNA-Expressed Cytochrome P450 Enzymes. Pharmacology. Available at:[Link][4]

  • Enantioselective separation techniques in forensic analysis and clinical toxicology. Journal of Chromatography B. Available at:[Link][3]

Sources

Safety & Regulatory Compliance

Safety

(R)-1-(2-Propoxyphenyl)ethan-1-amine proper disposal procedures

Proper disposal of chiral amine building blocks like (R)-1-(2-Propoxyphenyl)ethan-1-amine is a critical safety and regulatory imperative. As a highly reactive pharmaceutical intermediate, this compound presents unique op...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of chiral amine building blocks like (R)-1-(2-Propoxyphenyl)ethan-1-amine is a critical safety and regulatory imperative. As a highly reactive pharmaceutical intermediate, this compound presents unique operational hazards that require strict adherence to Resource Conservation and Recovery Act (RCRA) standards[1].

This guide provides researchers and drug development professionals with a self-validating, step-by-step Standard Operating Procedure (SOP) for the safe handling, segregation, and disposal of this chemical.

Chemical Profile & Mechanistic Hazards

To safely manage chemical waste, laboratory personnel must understand the molecular causality behind its hazards. (R)-1-(2-Propoxyphenyl)ethan-1-amine presents four primary risk vectors:

  • Corrosivity via Brønsted-Lowry Basicity: The nitrogen atom of the primary amine possesses a reactive lone pair, making it a strong base. Upon contact with moisture on the skin or eyes, it abstracts protons, driving the local pH above 10. This alkaline environment induces rapid saponification of cellular lipid bilayers, causing severe, irreversible chemical burns[2].

  • Exothermic Nucleophilicity: As a potent nucleophile, this amine will react violently with electrophiles such as acid chlorides, anhydrides, and strong oxidizers. Mixing these waste streams can lead to thermal runaway and container rupture.

  • Environmental Persistence: The propoxyphenyl ether group significantly increases the molecule's lipophilicity. If discharged into the water supply, it bioaccumulates, posing long-lasting toxic effects to aquatic invertebrates and fish[2].

  • Combustibility: The high hydrocarbon content renders the liquid combustible. Vapor accumulation in poorly ventilated waste cabinets can form explosive mixtures with air[2].

Experimental Workflow: Safe Handling & Waste Segregation

During typical synthetic workflows (e.g., amide coupling or chiral resolution), (R)-1-(2-Propoxyphenyl)ethan-1-amine is often partitioned between aqueous and organic phases. The following self-validating protocol ensures safe waste segregation.

Step-by-Step Segregation Protocol:

  • Reaction Quenching: Perform all operations inside a certified chemical fume hood. Quench the reaction mixture slowly over an ice bath. Causality: Neutralizing the unreacted amine with a mild acid generates significant heat; the ice bath prevents solvent boil-off and hazardous vapor exposure.

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Allow the layers to fully delineate before separation.

  • Aqueous Waste Collection: Drain the aqueous layer (containing the protonated amine salt) into a designated "Basic Aqueous Waste" container.

    • Self-Validation: Test the pH of the aqueous layer with indicator paper before capping. If pH > 9, ensure the container is strictly segregated from acidic wastes to prevent hazardous exothermic neutralization reactions in the waste drum[3].

  • Organic Waste Segregation: Drain the organic layer. If halogenated solvents (e.g., dichloromethane) were used, collect the waste in a "Halogenated Organic Waste" container. If only non-halogenated solvents (e.g., ethyl acetate) were used, collect in a "Non-Halogenated Organic Waste" container.

    • Causality: Mixing halogenated and non-halogenated waste drastically increases disposal costs and complicates the thermal destruction process at the treatment facility.

G Start Waste Generation: (R)-1-(2-Propoxyphenyl)ethan-1-amine Aqueous Aqueous Phase (pH > 10, Corrosive) Start->Aqueous Extraction Organic Organic Phase (Combustible, Toxic) Start->Organic Extraction AqWaste Basic Aqueous Waste Aqueous->AqWaste CheckHalo Halogenated Solvents Present? Organic->CheckHalo HaloWaste Halogenated Organic Waste CheckHalo->HaloWaste Yes NonHaloWaste Non-Halogenated Organic Waste CheckHalo->NonHaloWaste No SAA Satellite Accumulation Area (SAA) Secondary Containment HaloWaste->SAA NonHaloWaste->SAA AqWaste->SAA Disposal EPA RCRA Permitted Thermal Destruction SAA->Disposal Max 72h after full

Figure 1: Waste segregation and disposal workflow for (R)-1-(2-Propoxyphenyl)ethan-1-amine.

Satellite Accumulation Area (SAA) Management

Once waste is generated, it must be stored in a Satellite Accumulation Area (SAA) at or near the point of generation, under the strict control of the operator[3].

  • Container Compatibility: Store amine waste in High-Density Polyethylene (HDPE) or glass containers. Causality: Amines can slowly degrade certain polymers (like polycarbonate) and corrode metals (such as aluminum or carbon steel) via coordination complex formation. Always leave at least 1 inch of headspace to accommodate vapor expansion[3].

  • Labeling Integrity: Containers must be explicitly labeled with the words "Hazardous Waste" and the full chemical name: "(R)-1-(2-Propoxyphenyl)ethan-1-amine". Abbreviations or chemical formulas are strictly prohibited by EPA regulations[3].

  • Regulatory Limits: A laboratory SAA may accumulate up to 55 gallons of hazardous waste. Once a container reaches 90% capacity, it must be dated and transferred to a central accumulation area within 72 hours[3],[1].

Spill Response & Neutralization Protocol

In the event of an accidental release, immediate and calculated action is required to prevent inhalation exposure and environmental contamination.

Step-by-Step Spill Response:

  • Evacuation & PPE: Evacuate non-essential personnel. Don heavy-duty nitrile or neoprene gloves, chemical splash goggles, and a lab coat.

  • Containment: Surround the spill with an inert, non-combustible absorbent such as diatomaceous earth or dry sand. Causality: Do not use sawdust or paper towels; the amine is a combustible liquid, and mixing it with combustible absorbents significantly elevates fire risk[4].

  • Absorption & Collection: Work the absorbent from the perimeter toward the center. Scoop the saturated absorbent using a non-sparking polypropylene dustpan.

  • Disposal: Place the absorbed material into a rigid HDPE bucket, seal tightly, and label as "Hazardous Waste - Amine Spill Debris". The EPA allows generators to treat waste by adding absorbent material within a container without a specific Treatment, Storage, and Disposal Facility (TSDF) permit, provided the materials are chemically compatible[4].

Quantitative Data & Compatibility Matrix

Property / HazardValue / CharacteristicsOperational & Disposal Implication
Chemical Classification Primary Organic AmineRequires strict segregation from acids, acid chlorides, and oxidizers.
pH (Aqueous Extract) > 10 (Highly Basic)Corrosive to skin/eyes; requires HDPE or glass storage containers.
Flammability Combustible LiquidKeep away from ignition sources; do not use combustible absorbents for spills.
Aquatic Toxicity Harmful to Aquatic LifeStrictly prohibited from drain disposal; requires thermal incineration.

Final Disposal & Manifesting

(R)-1-(2-Propoxyphenyl)ethan-1-amine cannot be neutralized and poured down the drain. It must be manifested and transported by a licensed hazardous waste broker to an EPA-permitted TSDF[1].

The standard and most environmentally sound method of final disposal for organic amines is thermal destruction (incineration) . Incinerators equipped with secondary combustion chambers and flue gas scrubbers break the molecule down into carbon dioxide, water, and nitrogen gas, while actively scrubbing out any residual nitrogen oxides (NOx) to prevent atmospheric pollution.

References

  • Columbia University Environmental Health & Safety. "Hazardous Chemical Waste Management Guidelines." Columbia Research. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulations Compendium." EPA.gov. Available at:[Link]

  • New Pig Corporation. "Convert Liquid Hazwaste to Solid NonHazwaste - Expert Advice." NewPig.com. Available at: [Link]

Sources

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